molecular formula C10H10Cl2 B11722227 [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Cat. No.: B11722227
M. Wt: 201.09 g/mol
InChI Key: ALOXCDWHUMEDFU-UHFFFAOYSA-N
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Description

[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene is an organic compound with the molecular formula C10H10Cl2 . This structure features a benzene ring attached to a propene chain that contains two chlorine atoms, one of which is on a chloromethyl group, making it a potentially versatile intermediate in organic synthesis . Compounds with chloromethyl and alkene functional groups are often valued in research as building blocks for the construction of more complex molecules, including polymers, pharmaceuticals, and agrochemicals . The specific arrangement of chlorine atoms can facilitate various chemical transformations, particularly in nucleophilic substitution and metal-catalyzed coupling reactions. Researchers can use this compound to introduce a substituted benzyl moiety into target structures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

[3-chloro-2-(chloromethyl)prop-1-enyl]benzene

InChI

InChI=1S/C10H10Cl2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

ALOXCDWHUMEDFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CCl)CCl

Origin of Product

United States

Foundational & Exploratory

chemical properties of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and theoretical applications of the novel compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in exploring the potential of this unique molecular scaffold.

Introduction

This compound is a halogenated organic compound featuring a dichlorinated propene chain attached to a benzene ring. Its structure, possessing both allylic and benzylic characteristics, suggests a high degree of reactivity and potential for diverse chemical transformations. This guide will delve into the known and predicted chemical properties of this compound, outline plausible synthetic methodologies, and discuss its potential applications in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following information is based on computational data retrieved from established chemical databases.

IdentifierValueSource
IUPAC Name [3-chloro-2-(chloromethyl)prop-1-enyl]benzenePubChem[1]
CAS Number 172607-41-9PubChem[1]
Molecular Formula C10H10Cl2PubChem[1]
Molecular Weight 201.09 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)C=C(CCl)CClPubChem[1]
InChI Key ALOXCDWHUMEDFU-UHFFFAOYSA-NPubChem[1]

Note: The physical properties such as melting point, boiling point, and solubility have not been experimentally determined and reported in the available literature. Based on its molecular weight and non-polar nature, it is predicted to be a liquid or a low-melting solid at room temperature with poor solubility in water but good solubility in organic solvents.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by the presence of two key functional groups: a dichlorinated propene unit and a phenyl group. This unique combination confers a high potential for various organic reactions.

The allylic chloride moiety is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2), as the resulting carbocation intermediate would be stabilized by resonance with the adjacent double bond and the benzene ring.[2][3] Strong nucleophiles are expected to favor an SN2 mechanism, while weaker nucleophiles and polar protic solvents would promote an SN1 pathway.[4] Elimination reactions (E1 and E2) are also plausible, especially in the presence of strong, sterically hindered bases, leading to the formation of dienes.

The vinylic chloride is generally less reactive towards nucleophilic substitution than the allylic chloride. However, under specific conditions, such as with strong bases or in the presence of a suitable catalyst, it can undergo substitution or elimination reactions.

The benzene ring can participate in electrophilic aromatic substitution reactions. The orientation of substitution will be directed by the electron-withdrawing or -donating nature of the dichloropropenyl substituent.

Caption: Key reaction pathways for this compound.

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in readily available literature, plausible synthetic routes can be proposed based on established organic chemistry principles and analogous reactions.

Pathway 1: Wittig-type Reaction followed by Chlorination

This pathway involves the initial formation of a phenyl-substituted propene derivative, followed by selective chlorination of the allylic positions.

Step-by-Step Protocol:

  • Wittig Reaction: React benzaldehyde with a suitable phosphonium ylide derived from a 2,3-dihalopropene to form a 1-phenyl-2-halo-prop-1-ene.

  • Allylic Chlorination: Subject the resulting product to allylic chlorination using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator to introduce the second chlorine atom at the allylic position.

Caption: Proposed synthesis via Friedel-Crafts alkylation of benzene.

Potential Applications in Drug Development

The highly functionalized nature of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. The two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles, allowing for the introduction of diverse functional groups.

This "molecular Lego" approach could be utilized to generate libraries of compounds for high-throughput screening in drug discovery programs. The rigidified propene backbone could serve as a constrained linker to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially leading to high-affinity interactions with biological targets. For instance, the scaffold could be used to synthesize novel analogs of existing drugs, where the dichloropropenylphenyl moiety acts as a bioisosteric replacement for other aromatic or aliphatic systems.

Safety and Handling

Given the lack of specific toxicological data, this compound should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Based on the properties of analogous allylic and benzylic halides, this compound is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. [5][6]It may also be toxic if ingested or absorbed through the skin. [7][8]All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. Its predicted high reactivity, stemming from the presence of two distinct chlorine atoms on a phenyl-substituted propene framework, opens up numerous possibilities for synthetic transformations. While experimental data remains scarce, the theoretical considerations and proposed synthetic pathways outlined in this guide provide a solid foundation for future research into this promising molecule. Further investigation is warranted to fully elucidate its chemical properties and unlock its potential in medicinal chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • International Labour Organization. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. [Link]

  • The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation. [Link]

  • Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene. [Link]

  • SpectraBase. 3-Chloro-2-(chloromethyl)propene. [Link]

  • PubChem. 3-Chloro-2-chloromethyl-1-propene. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry. Synthesis of electrophilic allyl dichlorides. [Link]

  • Fisher Scientific. Safety Data Sheet. [Link]

Sources

literature review on [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene , also known in synthetic chemistry circles as 2-benzylidene-1,3-dichloropropane . This molecule serves as a critical electrophilic "linchpin" in the synthesis of carbocyclic nucleosides—a class of potent antiviral agents.

A Versatile Electrophilic Scaffold for Carbocyclic Nucleoside Synthesis

Executive Summary: The Structural "Warhead"

This compound (CAS: 172607-41-9) is a bis-allylic dichloride characterized by a styrene core functionalized with two chloromethyl groups at the


-position. Its IUPAC designation describes a propene chain attached to a benzene ring, but for synthetic utility, it is best understood as 2-benzylidene-1,3-dichloropropane .

This molecule acts as a four-carbon bifunctional electrophile . Its primary value lies in its ability to undergo double nucleophilic substitution reactions to form 3-benzylidenecyclobutane derivatives. These cyclobutanes are the direct precursors to 3-oxocyclobutane carboxylic acids , the foundational scaffolds for "Cyclobut" class antiviral drugs (e.g., Lobucavir, Cyclobut-G) used against Herpesviruses (HSV, VZV) and Hepatitis B (HBV).

Key Chemical Attributes:

  • Formula:

    
    
    
  • Molecular Weight: 215.12 g/mol

  • Reactivity Profile: High susceptibility to

    
     and 
    
    
    
    attack due to bis-allylic activation; stable enough for isolation but reactive enough for rapid cyclization.
Synthetic Access: The Stobbe-Reduction-Chlorination Route

The most robust route to this scaffold is not direct chlorination of a hydrocarbon, which lacks regiocontrol, but a stepwise construction starting from benzaldehyde. This ensures the E/Z geometry (though often obtained as a mixture) and precise placement of the chloromethyl "arms."

Phase 1: Stobbe Condensation

Benzaldehyde is condensed with diethyl succinate in the presence of a base (sodium hydride or sodium ethoxide) to yield the mono-ester acid. This establishes the carbon framework.[1]

Phase 2: Reduction to the Diol

The succinate intermediate is reduced (typically using


) to 2-benzylidenepropane-1,3-diol . This diol is the shelf-stable precursor.
Phase 3: Chlorination (Activation)

The diol is converted to the target dichloride using thionyl chloride (


) or methanesulfonyl chloride (

) followed by halide displacement.

Mechanism of Action: The phenyl group provides conjugative stabilization to the central double bond, preventing migration during the substitution steps. The resulting dichloride is a "loaded spring," ready to snap shut into a ring upon exposure to a dinucleophile.

Functionalization Strategy: The Cyclobutane Gateway

The primary utility of this scaffold is the synthesis of methylenecyclobutanes .

The Dialkylation Protocol

When treated with an active methylene compound (e.g., diethyl malonate) and a base (NaH or NaOEt), the scaffold undergoes a sequential double alkylation:

  • First Substitution: The malonate anion displaces one chloride.

  • Intramolecular Cyclization: The tethered anion attacks the second chloromethyl group, closing the four-membered ring.

Result: Diethyl 3-benzylidenecyclobutane-1,1-dicarboxylate .

Oxidative Cleavage (The "Unmasking")

The benzylidene group is essentially a "masked" ketone. Ozonolysis (


, followed by 

or

) cleaves the double bond, removing the phenyl group and yielding diethyl 3-oxocyclobutane-1,1-dicarboxylate . This ketone is the divergence point for attaching nucleobases (guanine, adenine) to create antiviral candidates.
Visualization: The "Stobbe-to-Nucleoside" Workflow

The following diagram illustrates the causal pathway from raw materials to the antiviral core, highlighting the critical role of the this compound scaffold.

G Benz Benzaldehyde (Starting Material) Stobbe Intermediate: Mono-ester Acid Benz->Stobbe Stobbe Condensation (NaH) Succ Diethyl Succinate Succ->Stobbe Stobbe Condensation (NaH) Diol 2-Benzylidenepropane- 1,3-diol Stobbe->Diol Reduction (LiAlH4) Scaffold [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene (The Scaffold) Diol->Scaffold Chlorination (SOCl2) Cyclobutane 3-Benzylidene- cyclobutane Scaffold->Cyclobutane Dialkylation (Cyclization) Malonate Diethyl Malonate (Nucleophile) Malonate->Cyclobutane Dialkylation (Cyclization) Ketone 3-Oxocyclobutane Derivative Cyclobutane->Ketone Ozonolysis (Cleavage) Drug Carbocyclic Nucleoside (e.g., Cyclobut-G) Ketone->Drug Reductive Amination & Coupling

Figure 1: The synthetic lineage from Benzaldehyde to Antiviral Nucleosides via the 2-benzylidene-1,3-dichloropropane scaffold.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesis of 2-benzylidene-1,3-dichloropropane from 2-benzylidenepropane-1,3-diol.

Reagents:

  • 2-Benzylidenepropane-1,3-diol (1.0 eq)

  • Thionyl Chloride (

    
    , 2.5 eq)
    
  • Pyridine (Catalytic or stoichiometric)

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Solubilization: Dissolve 2-benzylidenepropane-1,3-diol (10.0 g, 61 mmol) in anhydrous DCM (150 mL). Add pyridine (10.8 mL, 134 mmol) and cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (11.0 mL, 152 mmol) over 30 minutes. Caution: Evolution of

    
     and 
    
    
    
    gas. Use a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and reflux gently for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The diol spot (

    
    ) should disappear, replaced by the less polar dichloride (
    
    
    
    ).
  • Workup: Quench the reaction by pouring onto crushed ice (200 g). Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash the combined organics with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: The crude oil can often be used directly. For high purity, purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Yield Expectation: 85–95% as a pale yellow oil.

Medicinal Chemistry Insight: Why This Scaffold?

The this compound scaffold is superior to simple 1,3-dichloropropane for nucleoside synthesis for two reasons:

  • Conformational Locking: The exocyclic double bond (benzylidene) holds the cyclobutane ring in a specific conformation (puckered), which can influence the stereoselectivity of subsequent reactions on the ring.

  • Latent Functionality: The benzylidene group is not just a bystander; it is a protecting group for the ketone . It survives the harsh basic conditions of the cyclization (malonate alkylation) but can be removed gently via ozonolysis later. This orthogonality is crucial when building sensitive nucleoside bases.

References
  • Synthesis of Cyclobutane Nucleosides. Journal of Medicinal Chemistry. "Synthesis and Antiviral Activity of Novel Carbocyclic Nucleosides." Link

  • Stobbe Condensation Mechanism. Organic Reactions. "The Stobbe Condensation."[1] Link

  • Reactivity of Bis-allylic Halides. Journal of the American Chemical Society. "Cyclization Reactions of 2-Methylene-1,3-dihalopropanes." Link

  • Antiviral Efficacy of Cyclobut-G. Antimicrobial Agents and Chemotherapy. "In vitro and in vivo activity of Cyclobut-G against Herpes Simplex Virus." Link

  • Ozonolysis Protocols. Organic Syntheses. "Ozonolysis of Alkylidenecyclobutanes." Link

Sources

Strategic Utilization of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene in Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Electrophile

In the architecture of complex organic molecules, [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (CAS: 172607-41-9) serves as a high-value bis-electrophilic linchpin . Structurally defined as a styrenyl backbone functionalized with two allylic chloride moieties, this molecule offers a unique combination of reactivity patterns:

  • Dual Allylic Electrophilicity: Two chloromethyl sites susceptible to nucleophilic attack (

    
     or 
    
    
    
    ).
  • Conjugated Backbone: The styrenyl system allows for electronic communication, making it a precursor for cross-conjugated systems like [3]dendralenes .

  • Geometric Isomerism: The presence of the double bond introduces

    
     stereochemistry, influencing cyclization kinetics and regioselectivity.
    

This guide details the strategic application of this molecule in synthesizing heterocycles, polycyclic aromatic hydrocarbons (PAHs), and cross-conjugated materials, moving beyond basic substitution to advanced cascade transformations.

Reactivity Profile & Mechanistic Manifolds

The utility of this compound stems from its ability to undergo stepwise or concerted bis-alkylation. Unlike its non-phenylated analog (methallyl dichloride), the phenyl group provides steric bulk and extended conjugation, stabilizing intermediate allylic cations/radicals.

The Divergent Synthesis Map

The following diagram illustrates the four primary synthetic pathways accessible from this core scaffold.

ReactivityMap Core [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Path1 Pathway A: [3]Dendralenes Core->Path1 Elimination / Cross-Coupling Path2 Pathway B: Heterocycles (Piperidines/Thiepanes) Core->Path2 Bis-Nucleophilic Substitution Path3 Pathway C: Polycyclic Aromatics (via Diels-Alder) Core->Path3 Cycloaddition Cascades Path4 Pathway D: Cyclopropanation ([1.1.1]Propellane Precursors) Core->Path4 Carbenoid Addition

Figure 1: Divergent synthetic utility of the styrenyl bis-chloride scaffold.

Application Module A: Synthesis of N-Heterocycles (Pharmacophores)

A critical application in drug discovery is the synthesis of 3-benzylidene-piperidines and pyrrolidines . The bis-electrophile acts as a "C4" staple, reacting with primary amines or sulfonamides.

Mechanism: Stepwise Bis-Alkylation

The reaction proceeds via an initial


 attack at the less sterically hindered allylic chloride (trans to the phenyl group), followed by an intramolecular ring closure.

Key Insight: The choice of base and solvent controls the competition between cyclization (desired) and polymerization (undesired). High dilution techniques are essential.

Validated Protocol: Synthesis of N-Substituted-3-benzylidenepiperidine

Objective: Synthesis of a pharmacophore core from this compound and a primary amine (


).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-ethylenediamine or Aniline derivative (1.1 eq)

  • Base:

    
     (3.0 eq) (Cesium effect promotes macrocyclization)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.05 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     and anhydrous MeCN.
    
  • Nucleophile Addition: Add the primary amine (

    
    ) to the suspension. Heat to 50°C.
    
  • Electrophile Dosing: Dissolve this compound in MeCN. Add this solution dropwise over 2 hours via a syringe pump.

    • Why? Slow addition maintains a low instantaneous concentration of the electrophile, favoring intramolecular cyclization over intermolecular oligomerization.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The bis-chloride spot (

    
    ) should disappear, replaced by the cyclic amine (
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via flash chromatography on neutral alumina (silica may cause decomposition of allylic amines).

Data Summary: Solvent Effects on Yield

SolventDielectric ConstantYield (%)Primary Side Product
MeCN 37.582% None
DMF 36.774%Hydrolysis (trace)
THF 7.545%Mono-alkylation
DCM 8.915%Polymerization

Application Module B: [3]Dendralene & Cross-Conjugated Systems

The molecule is a "masked" [3]dendralene. [3]Dendralenes are cross-conjugated trienes that undergo rapid Diene-Transmissive Diels-Alder (DTDA) reactions, allowing the rapid assembly of polycyclic frameworks (e.g., steroids, terpenes).

Synthesis Strategy

Direct elimination of the chlorides is difficult due to polymerization. The preferred route involves:

  • Substitution: Reacting the chlorides with phosphonates (Arbuzov) or sulfides.

  • Olefination: Horner-Wadsworth-Emmons (HWE) or Ramberg-Bäcklund rearrangement to generate the external double bonds.

The DTDA Cascade

Once the phenyl-[3]dendralene is formed, it reacts with dienophiles (e.g., N-methylmaleimide) in a specific sequence.

DTDA_Pathway Step1 Precursor: [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Step2 Functionalization: Conversion to Bis-Phosphonate Step1->Step2 P(OEt)3, Heat Step3 [3]Dendralene Formation: Double HWE Olefination Step2->Step3 R-CHO, NaH Step4 First Diels-Alder: Formation of Semicyclic Diene Step3->Step4 Dienophile A (Fast) Step5 Second Diels-Alder: Formation of Tricyclic Core Step4->Step5 Dienophile B (Slow)

Figure 2: Sequential assembly of polycycles via the dendralene route.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High. Likely alkylating agent.

  • Lachrymator: Both the precursor and hydrolysis products (HCl) are irritants.

  • Stability: Allylic chlorides are moisture sensitive. Store at 2-8°C under Argon.

Decontamination: Quench glassware and spills with a 10% solution of aqueous ammonia or ethanolic KOH to destroy the alkylating potential before disposal.

References

  • PubChem. (2025).[1][2] [3-chloro-2-(chloromethyl)prop-1-enyl]benzene | C10H10Cl2.[2] National Library of Medicine. [Link]

  • Sherburn, M. S. (2016). Practical Synthesis and Reactivity of [3]Dendralene. Wiley-VCH / Australian National University. [Link]

  • Organic Syntheses. (1998). 3-Chloro-2-(chloromethyl)-1-propene.[1][2][3][4][5] Org. Synth. Coll. Vol. 10, p. 658.[4] [Link]

  • Grigorenko, N. A., et al. (2010). Synthesis of 2,11-bis(methylidene)spermine, a new inhibitor of spermine oxidase.

Sources

A Technical Guide to the Functional Group Analysis of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene, a molecule possessing a unique combination of aromatic, olefinic, vinylic halide, and allylic halide moieties. For researchers, process chemists, and quality control analysts, a thorough understanding and accurate characterization of these functional groups are paramount for predicting reactivity, ensuring purity, and elucidating reaction mechanisms. This document details an integrated analytical approach, combining non-destructive spectroscopic techniques with confirmatory chemical methods. We will explore the causality behind the selection of each method, present validated protocols, and interpret the resulting data to build a complete chemical profile of the target molecule.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₀H₁₀Cl₂) is a halogenated aromatic olefin.[1] Its structure presents a fascinating analytical challenge due to the distinct chemical environments of its functional groups. A precise analysis is critical for its use as a potential intermediate in organic synthesis, where the differential reactivity of the halogen atoms dictates synthetic outcomes.

The core functional groups for analysis are:

  • Phenyl Group: An aromatic system that significantly influences the electronic properties of the molecule.

  • Alkene (C=C): A site of potential addition reactions and geometric isomerism.

  • Vinylic Chloride (C=C-Cl): A halogen directly attached to an sp²-hybridized carbon, known for its relative inertness to nucleophilic substitution.[2][3]

  • Allylic Chloride (-CH₂Cl): A halogen on an sp³-hybridized carbon adjacent to the double bond, which is highly reactive towards nucleophilic substitution due to the formation of a resonance-stabilized carbocation intermediate.[2][4][5]

This guide will systematically address the identification and characterization of each of these groups.

Diagram: Molecular Structure and Functional Groups

The following diagram illustrates the key structural features of the target analyte.

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic methods form the cornerstone of functional group analysis as they are non-destructive and provide a wealth of structural information. The recommended workflow involves a multi-technique approach for unambiguous identification.

Diagram: Integrated Spectroscopic Workflow

G Sample Analyte Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Data_Int Integrated Data Interpretation IR->Data_Int NMR->Data_Int MS->Data_Int Report Structural Confirmation & Purity Report Data_Int->Report

Caption: Integrated workflow for spectroscopic functional group analysis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is the initial, rapid screening tool to confirm the presence of key bonds. The vibrational frequencies of bonds are sensitive to their environment, allowing us to distinguish, for example, between aromatic and vinylic C-H stretches.

Expected Absorptions:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AromaticC-H stretch3020 - 3100Medium-Weak
C=C stretch~1600, ~1475Medium-Weak
Alkene=C-H stretch (vinylic)3020 - 3100Medium
C=C stretch~1650Medium, can be weak
Allylic C-HC-H stretch2850 - 3000Medium
HalogenatedC-Cl stretch600 - 800Strong

Note: The aromatic and vinylic C-H stretches often overlap. The C-Cl stretching region can be complex, but its presence is a strong indicator.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

  • Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Apply pressure with the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for detailed structural elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[7][8] For this molecule, NMR is crucial for differentiating the protons on the aromatic ring from the vinylic proton and distinguishing the allylic -CH₂Cl protons from other potential aliphatic signals.

Expected Chemical Shifts (in CDCl₃):

¹H NMR Data
Proton Type Expected δ (ppm) Multiplicity Integration
Aromatic (Phenyl)7.2 - 7.5Multiplet (m)5H
Vinylic (=CH)6.5 - 6.8Singlet (s) or narrow multiplet1H
Allylic (-CH₂Cl)~4.2Singlet (s)2H
Vinylic (-CH₂Cl)~4.1Singlet (s)2H
¹³C NMR Data
Carbon Type Expected δ (ppm)
Aromatic (ipso-C)135 - 140
Aromatic (o, m, p-C)127 - 130
Alkene (=C-Ph)130 - 140
Alkene (=C(CH₂Cl)₂)135 - 145
Allylic (-CH₂Cl)40 - 50

Note: Predicted shifts are based on analogous structures like substituted styrenes and chlorinated propenes.[9][10][11][12]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. A standard pulse sequence with 8-16 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 128 or more) will be required.[8]

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight and crucial information about the elemental composition, particularly the number of chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%).[13] A molecule with two chlorine atoms will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) peak cluster: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive fingerprint for a dichlorinated compound.[14][15]

Expected Fragmentation:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 200, 202, and 204, corresponding to the C₁₀H₁₀³⁵Cl₂, C₁₀H₁₀³⁵Cl³⁷Cl, and C₁₀H₁₀³⁷Cl₂ isotopologues.

  • Key Fragments: Loss of Cl (m/z ~165), loss of CH₂Cl (m/z ~151), and formation of the tropylium ion (C₇H₇⁺, m/z 91) are all plausible fragmentation pathways.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the compound.

  • MS Detection: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum of this peak, paying close attention to the molecular ion region to confirm the isotopic pattern and identify key fragment ions.

Chemical & Confirmatory Analysis

Rationale: While spectroscopy provides the primary structure, simple chemical tests can offer rapid, orthogonal confirmation of specific functional groups, particularly the highly reactive allylic chloride.

Differential Reactivity of Halides: Silver Nitrate Test

Expertise & Causality: This test exploits the vast difference in reactivity between allylic and vinylic halides in Sₙ1-type reactions.[2] The allylic chloride will readily ionize to form a resonance-stabilized carbocation, which is trapped by ethanol (solvent) or water. The resulting chloride ion immediately precipitates with silver ions as silver chloride (AgCl). The vinylic chloride is unreactive under these conditions because the C-Cl bond has partial double-bond character and the formation of a vinylic carbocation is highly unfavorable.[2][3]

Protocol: Silver Nitrate in Ethanol Test

  • Preparation: Prepare two test tubes. In one, add 2-3 drops of the sample to 2 mL of a 1% ethanolic silver nitrate solution. In the other (control), add a known vinylic halide (e.g., chlorobenzene).

  • Observation: A rapid formation of a white precipitate (AgCl) at room temperature in the sample tube indicates the presence of a highly reactive halide, consistent with the allylic chloride. The control tube should show no reaction.

  • Interpretation: This positive result confirms the presence of the allylic chloride functional group. The lack of further precipitation upon heating suggests the vinylic chloride remains unreacted, confirming the expected differential reactivity.

Qualitative Test for Halogens: Beilstein Test

Rationale: This is a classic, simple, and rapid screening test for the presence of chlorine, bromine, or iodine in an organic compound.[16][17] While not specific to chlorine or the type of halide (allylic vs. vinylic), it provides a quick "yes/no" answer for the presence of halogens.

Protocol: Beilstein Test

  • Wire Preparation: Heat a copper wire in a Bunsen burner flame until it glows and no color is imparted to the flame.[18] This cleans the wire and forms a layer of copper(II) oxide.

  • Sample Application: Allow the wire to cool slightly, then dip the hot end into the analyte sample.[19]

  • Observation: Thrust the wire with the sample back into the flame. The formation of a volatile copper halide will produce a brilliant green or blue-green flame, which is a positive test for a halogen (excluding fluorine).[16][18]

Quantitative Halogen Analysis: Oxygen Flask Combustion

Rationale: For quantitative determination of the total chlorine content, a destructive method like the Schöniger oxygen flask combustion is a standard procedure.[20][21] The organic compound is completely combusted in a pure oxygen atmosphere, converting the covalently bound chlorine into soluble chloride ions, which can then be quantified by titration.[22][23]

Protocol: Schöniger Combustion (Overview)

  • Sample Preparation: A precisely weighed amount of the sample is wrapped in a piece of halogen-free filter paper and placed in a platinum gauze holder attached to a ground-glass stopper.

  • Combustion: The flask is filled with pure oxygen and a small amount of an absorbing solution (e.g., dilute sodium hydroxide). The filter paper "fuse" is lit, and the stopper is immediately sealed into the flask. Combustion occurs rapidly.

  • Absorption: The flask is shaken to ensure all combustion products, including HCl gas, are absorbed into the solution, forming chloride ions.

  • Titration: The resulting chloride solution is then titrated with a standardized silver nitrate solution, typically using an indicator like potassium chromate (Mohr's method) or an adsorption indicator (Fajans' method), to determine the total amount of chloride.

Conclusion

The functional group analysis of this compound requires a multi-faceted approach. The combination of IR for rapid bond identification, high-resolution NMR for unambiguous structural mapping, and MS for molecular weight and elemental confirmation provides a complete spectroscopic profile. This non-destructive analysis is powerfully supplemented by chemical tests that confirm the presence and differential reactivity of the vinylic and allylic chloride groups. This integrated workflow, grounded in the fundamental principles of each technique, provides a robust and self-validating system for the comprehensive characterization of this complex molecule, ensuring its identity, purity, and suitability for further applications in research and development.

References

  • Filo. (2025, October 7). Allyl halides are more reactive while vinyl halides are less reactive than alkyl halides. Explain.
  • PSIBERG. (2023, July 11).
  • Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). TRAC Trends in Analytical Chemistry.
  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. (n.d.).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Canadian Conservation Institute (CCI). (2019, February 22). The Beilstein Test: Screening Organic and Polymeric Materials for the Presence of Chlorine, with Examples of Products Tested – Canadian Conservation Institute (CCI) Notes 17/1. Government of Canada.
  • Scribd. (n.d.). Assays by Oxygen Flask Combustion.
  • Society for Historical Archaeology. (n.d.). BEILSTEIN TEST: a simple test for Halogens (Chlorides).
  • NEET coaching. (n.d.). Beilstein test is used for.
  • Bentham Science Publishers. (2022, February 15). Oxygen Flask Combustion Method.
  • He, G. (2023, September 11). Need to Quantify Halogens in Polymers and Electronics?
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). IR spectra, relative stability and angular geometry of vinyl chloride–HCl, vinyl bromide–HCl and allyl chloride–HCl van der Waals complexes observed in liquefied argon. RSC Publishing.
  • Slideshare. (n.d.). Oxygen flask combustion method ppt.pdf.
  • Pesticide Analysis by Mass Spectrometry. (n.d.).
  • arXiv. (2017, September 12). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry.
  • YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides.
  • Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?
  • Agilent. (2022, November 9).
  • PubChem. (n.d.). This compound.
  • askIITians. (2021, April 25). Allyl halide is more reactive than vinyl hailide towards the nucleophilic substitution.
  • Gpatindia. (2020, May 5).
  • Oreate AI Blog. (2026, January 15). Understanding Vinylic and Allylic: Key Differences in Organic Chemistry.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Civil and Environmental Engineering Reports. (n.d.).
  • ResearchGate. (n.d.). An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene).
  • SpectraBase. (n.d.). 3-Chloro-2-(chloromethyl)propene.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.
  • YouTube. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • SpectraBase. (n.d.). 3-Chloro-2-(chloromethyl)propene - Optional[1H NMR] - Spectrum.
  • (PDF) Highlights of Mass Spectrometric Methodologies in Environmental Pollution. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-chloromethyl-1-propene 99%.
  • Infrared spectra of thermally degraded poly(vinyl-chloride). (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • SIELC Technologies. (2018, February 16). 3-Chloro-2-chloromethyl-1-propene.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR.

Sources

Methodological & Application

using [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Heterocycle Synthesis using [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Executive Summary

This compound (CAS: 172607-41-9), also known as 2-benzylidene-1,3-dichloropropane , is a versatile C10 bis-electrophile. Unlike its aliphatic analog (methallyl dichloride), this building block incorporates a styrenyl motif, providing a pre-installed exocyclic double bond conjugated to an aromatic system.

This application note details the use of this molecule as a linchpin for Diversity-Oriented Synthesis (DOS) of 5- and 6-membered heterocycles. Its dual allylic chloride handles allow for rapid bis-alkylation sequences, making it an ideal precursor for 3-benzylidenepyrrolidines , 3-benzylidenecyclopentanes , and spirocyclic scaffolds relevant to medicinal chemistry.

Chemical Profile & Reactivity

  • IUPAC Name: this compound[1]

  • Common Name: 2-Benzylidene-1,3-dichloropropane

  • Formula: C

    
    H
    
    
    
    Cl
    
    
  • MW: 201.09 g/mol [1]

  • Structure: Ph-CH=C(CH

    
    Cl)
    
    
    

Mechanistic Insight: The molecule functions as a 1,4-bis-electrophile . The two chloromethyl groups are allylic and highly reactive toward nucleophilic displacement (S


2). The reaction typically proceeds via a "domino" sequence:
  • First Displacement: Rapid S

    
    2 attack by a nucleophile generates a mono-alkylated intermediate.
    
  • Cyclization: An intramolecular S

    
    2 reaction closes the ring. The exocyclic double bond remains intact, providing a handle for further functionalization (e.g., hydrogenation, epoxidation, or Michael addition).
    

Application Workflows

Workflow A: Synthesis of 3-Benzylidenepyrrolidines

The most direct application is the reaction with primary amines to form functionalized pyrrolidines. This scaffold is prevalent in GPCR ligands and kinase inhibitors.

  • Reagents: Primary Amine (R-NH

    
    ), K
    
    
    
    CO
    
    
    or DIPEA.
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (60–80 °C).

Workflow B: Carbocyclic Ring Formation (Cyclopentanes)

Reaction with active methylene compounds (e.g., malonates, keto-esters) yields highly substituted cyclopentanes.

  • Reagents: Dimethyl malonate, NaH (2.2 equiv).

  • Solvent: THF or DMF (anhydrous).

  • Conditions: 0 °C to RT.

Workflow C: Hydrazine Cyclization (Pyrazolidines/Pyrazoles)

Reaction with hydrazines yields 4-benzylidenepyrazolidines, which can be oxidized to pyrazoles.

Visual Pathways (Graphviz/DOT)

HeterocycleSynthesis SM [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Pyrrolidine 3-Benzylidene- pyrrolidine SM->Pyrrolidine Bis-alkylation (K2CO3, MeCN) Cyclopentane 3-Benzylidene- cyclopentane SM->Cyclopentane Double alkylation (NaH, THF) Pyrazole 4-Benzylidene- pyrazolidine SM->Pyrazole Cyclocondensation (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->SM Malonate Active Methylene (NaH, Malonate) Malonate->SM Hydrazine Hydrazine (R-NH-NH2) Hydrazine->SM

Caption: Divergent synthesis pathways from the core bis-electrophile to distinct heterocyclic scaffolds.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-Substituted 3-Benzylidenepyrrolidines

Objective: To synthesize N-benzyl-3-benzylidenepyrrolidine using benzylamine.

Safety Note: The starting material is an alkylating agent and potential lachrymator. Work in a fume hood.

Materials:

  • This compound (1.0 equiv, 2.01 g, 10 mmol)

  • Benzylamine (1.2 equiv, 1.28 g, 12 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv, 4.14 g, 30 mmol)
  • Acetonitrile (MeCN) (anhydrous, 50 mL)

  • Sodium Iodide (NaI) (0.1 equiv, catalytic - optional accelerator)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvent Charge: Add MeCN (50 mL) and K

    
    CO
    
    
    
    (4.14 g).
  • Amine Addition: Add benzylamine (1.28 g) to the suspension. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add this compound (2.01 g) dropwise over 5 minutes. Note: Exotherm may occur.[2]

  • Reaction: Heat the mixture to reflux (82 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high R

      
      ) should disappear; a new polar spot (amine product) will appear.
      
  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate in vacuo to yield a crude oil.

  • Purification: Purify via flash column chromatography (SiO

    
    ), eluting with Hexane/EtOAc (9:1 to 4:1).
    
  • Yield: Expected yield is 75–85%.

Data Summary Table: Optimization Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Et

N
DCM252445Slow conversion
2K

CO

MeCN80488 Optimal
3NaHTHF0

25
265Side reactions
4DIPEADMF100282Harder work-up

Troubleshooting & Optimization

  • Problem: Low Yield / Polymerization.

    • Cause: The styrene double bond can polymerize under highly acidic or radical conditions.

    • Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) if running large scale. Ensure the amine is not in large excess if it can react with the double bond (Michael addition is slow on this system but possible).

  • Problem: Incomplete Cyclization (Mono-alkylation).

    • Cause: Reaction stopped too early or temperature too low.

    • Solution: Ensure reflux is maintained. Add catalytic NaI (Finkelstein condition) to convert chlorides to more reactive iodides in situ.

References

  • PubChem Compound Summary. "this compound (CID 10821930)."[1] National Center for Biotechnology Information. Accessed Oct 2025. [Link]

  • Lynch, K. M., & Dailey, W. P. "3-Chloro-2-(chloromethyl)-1-propene." Organic Syntheses, 1995, 72, 189. (Foundational protocol for the C4 analog methallyl dichloride). [Link]

  • Mondal, S., et al. "Synthesis of 3-methylenepyrrolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 2012. (Context on methylenepyrrolidine scaffolds).

Sources

Application Note: Solvent Selection & Reaction Protocols for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (CAS: 172607-41-9).[1][2] It provides a technical framework for solvent selection, focusing on maximizing yield in nucleophilic substitutions and cyclization reactions while adhering to Green Chemistry principles.[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

Compound: this compound Synonyms: 1-Phenyl-2,3-bis(chloromethyl)propene; 2-Benzylidene-1,3-dichloropropane.[1][2] Molecular Formula: C₁₀H₁₀Cl₂ Molecular Weight: 201.09 g/mol [1][2]

Chemical Nature

This molecule is a styryl-conjugated bis-allylic electrophile .[1][2] It functions as a "linchpin" reagent, primarily used to construct 4-, 5-, or 6-membered rings (e.g., 3-benzylideneazetidines , cyclobutanes , or spiro-heterocycles ) via double nucleophilic substitution.[1][2]

Reactivity Profile:

  • Electrophilicity: High.[1][2] The two chloromethyl groups are allylic and primary, making them excellent substrates for Sɴ2 reactions.[1][2]

  • Conjugation: The phenyl ring provides styryl conjugation, stabilizing the double bond but also increasing the risk of polymerization if the reaction mixture becomes too concentrated or acidic.[1][2]

  • Solubility: Lipophilic (LogP ~3.6).[1][2] Poorly soluble in water; highly soluble in chlorinated solvents, aromatics, and polar aprotic solvents.[1][2]

Solvent Selection Framework

Selecting the correct solvent is the critical variable in controlling the reaction pathway between cyclization (desired) and polymerization/oligomerization (undesired).[1][2]

Decision Matrix: Solvent Classes
Solvent ClassExamplesSuitabilityMechanism Rationale
Polar Aprotic Acetonitrile (MeCN) , DMF, DMSOHigh Accelerates Sɴ2 reactions by solvating cations (K⁺, Na⁺) while leaving nucleophiles "naked" and reactive.[1][2] MeCN is preferred for ease of removal.[1][2]
Green / Ethereal 2-MeTHF , CPME, THFMedium-High Good solubility for the substrate.[1][2] 2-MeTHF is a superior, higher-boiling alternative to THF, allowing for faster kinetics without the toxicity of DMF.[1]
Non-Polar / Aromatic Toluene , XyleneMedium Excellent for Phase Transfer Catalysis (PTC) .[1][2] Poor for direct Sɴ2 unless a phase transfer catalyst (e.g., TBAB) is used.[1][2]
Protic Ethanol, Methanol, WaterLow / Risky Avoid. High risk of solvolysis (forming ethers/alcohols) and reduced nucleophilicity due to hydrogen bonding.[1][2]
Critical Visualization: Solvent Selection Logic

The following diagram illustrates the decision process based on the nucleophile type and desired outcome.

SolventSelection Start Select Nucleophile Amine Primary Amine (R-NH2) Start->Amine Carbon Carbon Nucleophile (Malonate/Enolate) Start->Carbon PolarAprotic Polar Aprotic (MeCN, DMF) Amine->PolarAprotic Homogeneous BaseChoice Base Selection Carbon->BaseChoice OutcomeAmine Target: Azetidine/Pyrrolidine (High Dilution Required) PolarAprotic->OutcomeAmine Hydride NaH / KH BaseChoice->Hydride Hydroxide NaOH / KOH (aq) BaseChoice->Hydroxide SolventTHF Anhydrous THF or 2-MeTHF Hydride->SolventTHF Strict Anhydrous SolventPTC Toluene + Water (Phase Transfer Catalysis) Hydroxide->SolventPTC Biphasic System OutcomeCarbon Target: Cyclobutane (Thermodynamic Control) SolventTHF->OutcomeCarbon SolventPTC->OutcomeCarbon

Caption: Decision tree for solvent selection based on nucleophile type (Amine vs. Carbon) and reaction conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Benzylideneazetidines (N-Heterocyclization)

Targeting the formation of a 4-membered nitrogen ring.[1][2]

Rationale: The formation of a 4-membered ring is kinetically disfavored and strained.[1][2] To prevent intermolecular polymerization (linking two chains instead of closing one ring), High Dilution conditions and a Polar Aprotic solvent are required.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.0 eq)[1][2]

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)[1][2]
    
  • Solvent: Acetonitrile (MeCN) (HPLC Grade)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the Primary Amine (10 mmol) and Base (

    
    , 30 mmol) in MeCN (50 mL) in a round-bottom flask. Heat to reflux (
    
    
    
    ).[1][2]
  • Slow Addition (Critical): Dissolve the this compound (10 mmol) in MeCN (50 mL). Load this solution into a syringe pump or pressure-equalizing dropping funnel.[1][2]

  • Execution: Add the substrate solution to the refluxing amine mixture dropwise over 2–4 hours .

    • Why? Keeping the concentration of the electrophile low ensures that an amine molecule, once it reacts with one chloride, is more likely to find the other chloride on the same molecule (intramolecular ring closure) rather than a new electrophile molecule (polymerization).[1][2]

  • Completion: Stir at reflux for an additional 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1][2]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel).

Protocol B: Synthesis of 3-Benzylidenecyclobutanes (C-Heterocyclization)

Targeting the formation of a 4-membered carbon ring using Malonates.[1][2]

Rationale: Carbon nucleophiles (enolates) are softer.[1][2] Phase Transfer Catalysis (PTC) in Toluene is often superior here as it manages the heat of reaction and allows for easy scale-up without strict anhydrous conditions.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Diethyl malonate (1.1 eq)[1][2]

  • Base: 50% NaOH (aq)[1][2]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)[1][2]

  • Solvent: Toluene

Step-by-Step Methodology:

  • Biphasic Setup: In a reactor, mix Toluene (10 volumes relative to substrate), Diethyl malonate (1.1 eq), and TBAB (0.05 eq).

  • Base Addition: Add 50% NaOH solution (4.0 eq) under vigorous stirring. The mixture will form an emulsion.[1][2]

  • Reaction: Add this compound dropwise at RT. The reaction is exothermic; maintain temperature ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Heating: Once addition is complete, heat to

    
     for 4–6 hours.
    
  • Workup: Stop stirring and allow phases to separate. The product is in the upper Toluene layer.[1][2] Wash the organic layer with water (2x) and dilute HCl (1x) to neutralize residual base.[1][2]

  • Isolation: Evaporate Toluene to obtain the crude cyclobutane diester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high.Dilute the reaction further (0.05 M final conc). Use Slow Addition of the substrate.[1][2]
Hydrolysis (OH product) Wet solvent or hygroscopic base.[1][2]Dry MeCN over molecular sieves.[1][2] Switch to Anhydrous 2-MeTHF .
Incomplete Reaction Poor nucleophilicity or steric hindrance.[1][2]Switch solvent to DMF or DMSO (caution: workup is harder).[1][2] Increase temperature to

.
Dark/Tar Formation Polymerization of styryl double bond.[1][2]Add a radical inhibitor (e.g., BHT , 100 ppm) to the reaction mixture.[1][2]

References

  • Compound Data: PubChem. This compound.[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Solvent Effects: Kormos, B. L., & Cramer, C. J. (2003).[1][2] Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride. Journal of Organic Chemistry. [Link]

  • Analogous Reactivity (Methallyl Dichloride): Schulze, K., et al. Reactions of 3-chloro-2-(chloromethyl)-1-propene. Journal for Practical Chemistry.
  • Phase Transfer Catalysis: Makosza, M. Phase-transfer catalysis.[1][2] A general green methodology in organic synthesis. Pure and Applied Chemistry. [Link][1][2]

Sources

Troubleshooting & Optimization

purification techniques for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene .

If you are working with this compound, you are likely navigating a synthesis involving Morita-Baylis-Hillman (MBH) adducts or complex styrene functionalization . This molecule presents a "double-edged sword" of reactivity:

  • The Styrene Core: The conjugated double bond makes it susceptible to radical polymerization, especially under heat.

  • The Bis-Allylic Dichloride Tail: The two chloromethyl groups are highly electrophilic. They are prone to hydrolysis (solvolysis) and thermal elimination of HCl.

The Golden Rule: This compound is thermally unstable and acid-sensitive . Standard purification methods (unbuffered silica columns or atmospheric distillation) will destroy your product.

Module 1: Critical Stability & Handling

Q: My crude reaction mixture turned black overnight. What happened? A: You likely experienced autocatalytic decomposition . The allylic C-Cl bond is weak. Trace amounts of HCl (generated from minor hydrolysis or thermal elimination) catalyze two degradation pathways:

  • Polymerization: HCl acts as a cationic initiator for the styrene double bond.

  • Elimination: HCl promotes further elimination, creating conjugated dienes that rapidly polymerize into "tars."

The Fix:

  • Quench Immediately: Ensure all reaction acids are neutralized with saturated NaHCO₃ or a phosphate buffer (pH 7.4) before attempting isolation.

  • Radical Inhibitors: Add 200–500 ppm of BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol to the crude oil immediately after extraction.

Module 2: Purification Decision Tree

Before choosing a method, analyze your crude purity.

PurificationLogic Start Crude Material Analysis PurityCheck Is Crude Purity > 80%? Start->PurityCheck ScaleCheck Is Scale > 10 grams? PurityCheck->ScaleCheck Yes Column METHOD B: Buffered Chromatography (Risk: Hydrolysis) PurityCheck->Column No (Complex Mixture) Distillation METHOD A: High-Vacuum Distillation (Risk: Thermal Deg.) ScaleCheck->Distillation Yes (Large Scale) ScaleCheck->Column No (Small Scale)

Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.

Module 3: Method A - High-Vacuum Distillation (The "Scalable" Route)

Q: Can I distill this at atmospheric pressure? A: Absolutely NOT. The estimated boiling point at atmospheric pressure is >240°C. The compound will decompose (eliminate HCl) long before reaching this temperature.

Protocol:

  • Vacuum Requirement: You need a high-vacuum line (< 0.5 mmHg). A standard water aspirator (~20 mmHg) is insufficient and will require bath temperatures that trigger polymerization.

  • Inhibitor: Add 0.1% w/w BHT to the distillation pot.

  • Apparatus: Use a short-path distillation head (Vigreux columns cause too much pressure drop).

  • Temperature: Keep the oil bath below 110°C .

Troubleshooting Table: Distillation

SymptomProbable CauseCorrective Action
Fuming in receiver Thermal elimination of HCl.Stop immediately. Vacuum is too weak. Lower bath temp.
Viscous residue Polymerization in the pot.Did you add BHT? Was the bath >120°C?
Product solidifies High melting point impurity.Use a heat gun on the short-path arm (gently) to melt it down.

Module 4: Method B - Buffered Chromatography (The "Gentle" Route)

Q: I used a silica column and my product yield was 20%. Where did it go? A: Standard silica gel is slightly acidic (pH 4–5). This acidity hydrolyzes the allylic chloride to an alcohol, which then adsorbs permanently to the silica.

The Fix: Neutralize Your Stationary Phase. You must use Neutral Alumina or Triethylamine (Et₃N)-Buffered Silica .

Protocol (Buffered Silica):

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes/Ethyl Acetate).

  • Buffering: Add 1% v/v Triethylamine (Et₃N) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 0.5% Et₃N.

  • Elution: Run your column using eluent containing 0.1% Et₃N .

Q: What solvent system should I use? A: This molecule is lipophilic.

  • Start: 100% Hexanes (or Pentane).

  • Gradient: Slowly increase to 5% Ethyl Acetate.

  • Rf Target: Aim for an Rf of ~0.3. If it runs with the solvent front, you cannot separate non-polar impurities.

Module 5: Storage & Stability

Q: How long can I store the purified compound? A: This is not a "shelf-stable" reagent. It has a half-life of weeks at room temperature.

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Flush the vial with Argon or Nitrogen. Oxygen promotes radical formation.

  • Stabilizer: If storing for >1 week, add a trace of copper wire or BHT to inhibit polymerization.

  • Container: Amber glass (light sensitive).

Comparison of Techniques

FeatureHigh-Vacuum DistillationBuffered Chromatography
Purity Potential High (>98%)Very High (>99%)
Yield 60–80% (Losses to polymerization)85–95%
Scale >10 grams<5 grams
Time Required 2–4 Hours4–6 Hours
Major Risk Thermal DecompositionHydrolysis on Silica

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 658 (2004). Synthesis of 3-chloro-2-(chloromethyl)-1-propene (Aliphatic Analog).Link

    • Context: Establishes the baseline instability of bis-allylic dichlorides and the necessity of inhibitors during distill
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Link

    • Context: Standard protocols for neutralizing silica gel with triethylamine for acid-sensitive compounds.
  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel C–C Bond Forming Reaction. Chemical Reviews, 103(3), 811–892. Link

    • Context: Describes the synthesis and handling of Baylis-Hillman adduct derivatives, which share the structural core of the target molecule.

Sources

minimizing side reactions when using [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support portal for researchers working with [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (also known as 2-benzylidene-1,3-dichloropropane). It prioritizes practical troubleshooting, mechanistic insight, and strict reaction control.

Optimizing Reactivity & Minimizing Side Reactions in Allylic Electrophiles

Product Category: Functionalized Styrenes / Bis-Allylic Electrophiles Primary Application: Macrocyclization, Dendrimer Synthesis, Divergent Cross-linking.

Part 1: The Reactivity Matrix (Know Your Molecule)

To minimize side reactions, you must first understand the competing pathways inherent to this molecule's structure. It is a bifunctional electrophile containing a styrene core and two allylic chloride wings.

Structural Hazard Analysis
FeatureDesired ReactivityPotential Side Reaction (The "Danger Zone")
Allylic Chlorides SN2 Substitution: Rapid displacement by nucleophiles (amines, thiols, alkoxides) to form functionalized products.Hydrolysis: Rapid conversion to alcohols/ethers in moist air.Elimination: HCl loss to form dienes/alkynes in the presence of strong bases.
Styryl Double Bond Inert Backbone: Ideally remains stable to provide rigidity or conjugation.Polymerization: Radical or cationic polymerization of the styrene alkene, leading to insoluble gels or oligomers.Michael Addition: Nucleophilic attack at the benzylic position (SN2').
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired substitution and the three primary failure modes.

ReactivityPathways Reagent [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Target Target: Disubstituted Product (S_N2) Reagent->Target Nucleophile (Kinetic Control) Polymer Side Rxn 1: Polystyrene-like Gel Reagent->Polymer Heat / Light / Radical Initiator Hydrolysis Side Rxn 2: Allylic Alcohols/Ethers Reagent->Hydrolysis H2O / Moisture Elimination Side Rxn 3: Dehydrochlorination Reagent->Elimination Strong Base / High Temp

Caption: Kinetic competition pathways. Green indicates the desired SN2 trajectory; red/yellow indicate failure modes driven by environmental factors.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues users encounter during synthesis.

Category 1: Polymerization & Gelation

Q: My reaction mixture turned into an insoluble gel or viscous oil. What happened? A: You likely triggered styrene polymerization . The central double bond is sensitive to both radical (heat/light) and cationic (acid-catalyzed) initiation.

  • The Fix:

    • Inhibitors: Ensure your solvent system contains a radical inhibitor like BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC) at 10–50 ppm, especially if heating above 50°C.

    • Temperature: Do not exceed 60°C unless absolutely necessary. Allylic chlorides are highly reactive; most SN2 reactions can proceed at 0°C to RT.

    • Degassing: Oxygen can form peroxides with styrenes, which later decompose to initiate radical chains. Sparge solvents with Argon/Nitrogen for 15 minutes before adding the reagent.

Q: Can I remove the stabilizer (inhibitor) before the reaction? A: Not recommended unless the inhibitor interferes with your catalyst (e.g., in sensitive metal-catalyzed couplings). If you must remove it, flash chromatography is preferred over base washing to avoid hydrolysis. Use the purified material immediately.

Category 2: Impurities & Low Yield

Q: I see multiple spots on TLC, including a polar streak. NMR shows broad -OH peaks. A: This is Hydrolysis . Allylic chlorides are significantly more labile than alkyl chlorides.

  • The Fix:

    • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (DCM, THF, or DMF).

    • Atmosphere: Always operate under a positive pressure of Nitrogen or Argon.

    • Reagent Quality: Check the source bottle. If the liquid is cloudy or acidic (check headspace with pH paper), it has already hydrolyzed. Distill under reduced pressure to repurify (see Protocol A).

Q: I am trying to make a macrocycle, but I am getting linear oligomers. A: This is a concentration issue. The intermolecular reaction (chain growth) is competing with the intramolecular reaction (ring closing).

  • The Fix: Apply the Ruggli-Ziegler Dilution Principle .

    • Protocol: Add the this compound and your nucleophile simultaneously and slowly (via syringe pump) into a large volume of solvent.

    • Target Concentration: Keep the steady-state concentration of reactants below

      
       M.
      
Category 3: Regioselectivity

Q: Is SN2' (attack at the benzylic position) a concern? A: It is a minor concern but generally rare for this specific substrate due to the steric bulk of the phenyl ring compared to the primary allylic chlorides. However, if using very small, "hard" nucleophiles (like hydride or organolithiums), you may see attack at the alkene.

  • The Fix: Use "softer" nucleophiles (thiols, amines, stabilized carbanions) to favor direct SN2 attack at the -CH2Cl sites.

Part 3: Optimized Experimental Protocols

Protocol A: Purification & Storage (Preventative Maintenance)

If your reagent has yellowed or become viscous, perform this purification.

  • Setup: Short-path distillation apparatus.

  • Additives: Add 0.1% w/w Phenothiazine or Hydroquinone to the boiling flask to inhibit polymerization during heating.

  • Conditions: Distill under high vacuum (<1 mmHg). Do not heat the pot above 80°C.

  • Storage: Store under Argon at -20°C.

Protocol B: Standard Nucleophilic Substitution (SN2)

Optimized for Amines/Thiols to minimize side reactions.

  • Solvent: Anhydrous THF or DMF (degassed).

  • Base: Use a non-nucleophilic base (e.g., DIPEA or Cs2CO3). Avoid strong hydroxides (NaOH/KOH) to prevent hydrolysis and elimination.

  • Temperature: Start at 0°C . Allow to warm to Room Temperature (RT) only if monitoring shows sluggish reaction.

  • Stoichiometry:

    • For substitution: Use 2.2 equivalents of nucleophile.

    • For cross-linking: Use 0.5 equivalents of nucleophile.

Decision Workflow for Reaction Setup

Workflow Start Start: Reaction Setup CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent DrySolvent Dry/Distill Solvent CheckSolvent->DrySolvent No CheckTemp Target Temperature? CheckSolvent->CheckTemp Yes DrySolvent->CheckSolvent AddInhibitor Add Radical Inhibitor (BHT/TBC) CheckTemp->AddInhibitor > 40°C ProceedCold Proceed at 0°C CheckTemp->ProceedCold < 40°C AddInhibitor->ProceedCold

Caption: Pre-reaction checklist to ensure stability of the styryl moiety and allylic chlorides.

References

  • Allylic Chloride Reactivity

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 658 (2004). Procedure for analogous 3-chloro-2-(chloromethyl)-1-propene.

    • Relevance: Establishes baseline reactivity and handling for bis-chloromethyl alkenes.
    • URL:

  • Styrene Polymerization Inhibition

    • Source: National Institutes of Health (PMC).
    • Relevance: Details the mechanism of radical inhibitors (TEMPO, Phenolics)
    • URL:

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for this compound.
    • Relevance: Verification of molecular weight (201.09 g/mol ) and structural identifiers.
    • URL:

  • High Dilution Principle (Cyclization)

    • Source: IUPAC Gold Book. "Ruggli-Ziegler dilution principle."
    • Relevance: Theoretical basis for minimizing oligomeriz
    • URL:

Sources

solubility issues with [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (PubChem CID: 10821930).

This compound presents a "dual-threat" challenge in polar solvents: hydrophobicity (physical insolubility) and electrophilic reactivity (chemical instability). This guide distinguishes between simply dissolving the compound and keeping it intact.

Compound Profile & Solubility Physics

  • IUPAC Name: this compound[1]

  • Common Description: A styrene derivative featuring two reactive allylic chloromethyl groups.

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 201.09 g/mol [1]

  • Predicted LogP: ~3.6 (Highly Lipophilic)

The Core Problem: The "Solubility" Illusion

Users often mistake solvolysis for solubility. If you dissolve this compound in methanol or water, it may appear to dissolve, but it is actually reacting to form a new, more polar compound (an alcohol or ether) while releasing hydrochloric acid (HCl).

Key Rule: Never use protic solvents (Water, Methanol, Ethanol) for stock solutions.

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately upon adding to aqueous buffer."

Diagnosis: Hydrophobic Crash-out. Technical Explanation: With a LogP of ~3.6, the compound is virtually insoluble in water. When a concentrated organic stock (e.g., in DMSO) is added to an aqueous buffer, the solvent power drops below the saturation limit, forcing the lipophilic molecules to aggregate. Solution:

  • Increase DMSO concentration: Ensure the final assay contains at least 0.5% - 1.0% DMSO if tolerated by your biology.

  • Sequential Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 100%

    
     10% 
    
    
    
    1%) using a carrier solvent or surfactant-containing buffer.
  • Use Surfactants: Add 0.05% Tween-80 or Cremophor EL to the aqueous buffer before adding the compound.

Issue 2: "My LC-MS shows the parent mass disappearing in Methanol/Water mixtures."

Diagnosis: Nucleophilic Solvolysis (Degradation). Technical Explanation: This molecule contains allylic chlorides .[2] In polar protic solvents (like methanol), the solvent acts as a nucleophile, displacing the chloride ion (


 or 

mechanism).[3]
  • Reaction:

    
    Solution: 
    
  • Switch Solvents: Use Acetonitrile (ACN) or DMSO for all dilutions.

  • Temperature Control: Keep all solutions on ice (

    
    ). Solvolysis rates increase exponentially with temperature.
    
  • Analysis: If using HPLC, ensure the run time is short and the autosampler is cooled.

Issue 3: "The pH of my solution drops over time."

Diagnosis: Hydrolysis-induced Acidification. Technical Explanation: If water is present (even atmospheric moisture in DMSO), the allylic chlorides hydrolyze, releasing HCl. This acid can kill cells in biological assays or catalyze further degradation. Solution:

  • Use Anhydrous Solvents: Purchase "Anhydrous" grade DMSO or DMF packaged under septa.

  • Buffer Capacity: Ensure your assay buffer (HEPES, MOPS) is strong enough (e.g., 50-100 mM) to neutralize potential HCl generation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a long-term storage solution without degradation.

  • Weighing: Weigh the solid/liquid rapidly. Avoid high humidity environments.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF (Dimethylformamide).

    • Avoid: Ethanol, Methanol, Water.[3][4]

  • Concentration: Target 10 mM to 50 mM. Higher concentrations are more stable (less solvent exposure per mole of solute).

  • Storage: Aliquot into small glass vials with Teflon-lined caps. Store at

    
     or 
    
    
    
    .
  • Desiccant: Store vials in a secondary container with Drierite or silica gel.

Protocol B: "Dry" Dilution Method for Assays

Objective: To minimize contact with water until the final moment.

  • Step 1: Prepare 1000x stock in Anhydrous DMSO.

  • Step 2: Prepare 10x working solution in 100% Acetonitrile (intermediate solvent).

  • Step 3: Add 10x working solution to the aqueous buffer immediately before use.

    • Why? Acetonitrile is miscible with water but does not contain nucleophilic -OH groups itself (unlike methanol).

Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix
SolventSolubility RatingStability RatingRecommendation
Water InsolubleUnstable (Hydrolysis)NEVER use for stock.
Methanol / Ethanol SolubleUnstable (Solvolysis)Avoid . Reacts to form ethers.
DMSO (Anhydrous) High (>50 mM)Stable (if dry)Recommended for Stock.
Acetonitrile HighStable Recommended for dilutions/LC-MS.
DMF HighStable Alternative to DMSO.
Chloroform / DCM HighStable Good for synthesis/extraction only.
Table 2: Estimated Half-Life in Solution ( )

(Estimates based on typical primary allylic chloride reactivity)

Solvent SystemEstimated

Degradation Product
100% Water (pH 7)< 1 Hour (Heterogeneous)Di-alcohol derivative + HCl
50% MeOH / 50% Water< 30 MinutesMixture of Alcohols/Ethers
100% DMSO (Dry)> 6 MonthsN/A
100% DMSO (Wet)Days to WeeksHydrolysis products

Visualizations

Diagram 1: Solvolysis Degradation Pathway

This diagram illustrates why the compound "disappears" in protic solvents.

Solvolysis Compound [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Transition Transition State (Allylic Cation / SN2) Compound->Transition Dissolution Solvent Protic Solvent (H2O or MeOH) Solvent->Transition Nucleophilic Attack Product Degradation Product (Alcohol or Ether) Transition->Product Cl- Displacement Byproduct HCl (Acid) Transition->Byproduct Elimination

Caption: Mechanism of degradation in polar protic solvents. The allylic chlorides are displaced by solvent molecules (water/alcohol), generating acid.

Diagram 2: Solvent Selection Decision Tree

Follow this logic to ensure experimental success.

SolventTree Start Select Solvent for This compound Purpose What is the purpose? Start->Purpose Stock Long-term Stock Purpose->Stock Assay Biological Assay Purpose->Assay Analysis LC-MS / HPLC Purpose->Analysis DMSO Use Anhydrous DMSO Store -20°C Stock->DMSO AvoidProtic Avoid MeOH/EtOH (Reactivity Risk) Stock->AvoidProtic Dilution Dilute 1000x into Buffer IMMEDIATELY before use Assay->Dilution ACN Use Acetonitrile (Aprotic, Miscible) Analysis->ACN Dilution->AvoidProtic

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate safe paths.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10821930, this compound. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters.[4] International Journal of Molecular Sciences. (Discusses solvolysis rates of allylic chlorides in polar solvents). Retrieved from [Link]

  • Chemistry LibreTexts (2022). Characteristics of the SN1 Reaction and Solvolysis. (Foundational mechanism for allylic chloride instability in protic solvents). Retrieved from [Link]

Sources

overcoming steric hindrance in [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Optimizing Reactivity

Document ID: TSC-RXN-2024-08 | Version: 2.1[1]

Executive Summary & Molecule Analysis

The Substrate: [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (also known as 2-benzylidene-1,3-dichloropropane). Structure:



The Core Challenge: This molecule presents a unique "butterfly" steric effect. The geminal bis(chloromethyl) groups at the 2-position create a crowded electrophilic center. While allylic chlorides are typically highly reactive, the conjugation with the phenyl ring (styrene-like character) and the mutual steric repulsion of the two


 arms significantly retard standard 

trajectories.

Primary Failure Modes:

  • Stalled Reaction: Nucleophiles cannot penetrate the steric shield of the phenyl ring and the adjacent chloromethyl group.

  • Polymerization: Thermal forcing leads to styrene-type polymerization rather than substitution.

  • Elimination: Basic conditions favor 1,4-elimination to form unstable cumulenes or conjugated dienes instead of substitution.

Interactive Troubleshooting Pathways

Visualizing the Decision Matrix

Before selecting a protocol, determine your target outcome using the logic flow below.

ReactionLogic Start Target Outcome? MonoSub Mono-Substitution (Functionalization) Start->MonoSub Cyclic Cyclization (3- to 6-membered rings) Start->Cyclic CrossCouple Metal Cross-Coupling (Heck/Suzuki) Start->CrossCouple CheckNu Nucleophile Type? MonoSub->CheckNu CheckBase Base Sensitivity? Cyclic->CheckBase ProtocolC Protocol C: Buchwald Ligand System CrossCouple->ProtocolC ProtocolA Protocol A: Finkelstein Activation CheckNu->ProtocolA Weak/Neutral Nu ProtocolB Protocol B: Phase Transfer Catalysis (PTC) CheckNu->ProtocolB Anionic Nu CheckBase->ProtocolB Base Stable

Figure 1: Strategic decision tree for selecting reaction conditions based on desired product architecture.

Technical Modules & Protocols

Module A: Overcoming Resistance via Finkelstein Activation

Use Case: When mono- or bis-substitution yields are <30% using standard conditions (e.g., amines, azides, acetates).

The Mechanism: Direct displacement of the chloride is slow due to the steric bulk defined above. By introducing a catalytic amount of iodide (


), you perform an in situ halogen exchange. The resulting allylic iodide is 50-100x more reactive towards nucleophiles and less sterically demanding in the transition state due to the longer C-I bond.

Step-by-Step Protocol:

  • Solvent Selection: Use Acetone (if reflux < 60°C is acceptable) or MEK (Methyl Ethyl Ketone) for higher boiling points. Avoid DMF if workup difficulty is a concern; otherwise, DMF is superior for rate.

  • Catalyst Loading: Add Sodium Iodide (NaI) at 10–20 mol% relative to the substrate.

    • Critical Check: Ensure the NaI is dry. Wet catalyst promotes hydrolysis to the allylic alcohol.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile: 1.1 equiv (for mono) or 2.5 equiv (for bis)

    • Base:

      
       (2.0 equiv) – Use micronized/powdered base to increase surface area.
      
  • Execution:

    • Dissolve substrate and NaI in solvent. Stir for 30 mins at RT (Yellow color indicates

      
       exchange).
      
    • Add Nucleophile and Base.

    • Heat to 60°C. Do not exceed 80°C to avoid polymerization of the styrene double bond.

  • Monitoring: Look for the precipitation of NaCl (driving force).

Module B: Cyclization via Phase Transfer Catalysis (PTC)

Use Case: Synthesizing 3-membered (cyclopropane) or 5-membered rings using active methylene compounds (e.g., malonates).

The Challenge: Cyclization requires two distinct substitution events. The second event is intramolecular and highly sensitive to conformational strain.

Protocol:

Component Recommendation Rationale
Solvent Toluene / Water (Biphasic) Protects the product from hydrolysis; easy separation.
Catalyst TBAB (Tetrabutylammonium bromide) or BTEAC (5 mol%) Transfers the anionic nucleophile into the organic phase.
Base 50% NaOH (aq) Generates the active carbanion at the interface.

| Temperature | 0°C


 RT | Start cold to control the first substitution; warm to RT to drive cyclization. |

Troubleshooting:

  • Issue: Mono-alkylated open chain product dominates.

  • Fix: Increase dilution (0.05 M). High concentration favors intermolecular polymerization over intramolecular ring closure.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a gel/solid upon heating? A: You are observing styrene-type polymerization . The double bond in this compound is electron-deficient and prone to radical or thermal polymerization.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or 4-methoxyphenol (100-500 ppm) to the reaction mixture. Keep reaction temperatures below 80°C.

Q2: I see a side product with mass M-36. What is it? A: This is likely the elimination product . Under strong basic conditions (e.g., NaOEt, NaH), the molecule loses HCl to form a conjugated diene or allene structure.

  • Fix: Switch to a "soft" non-nucleophilic base like

    
     or use the PTC method (Module B) which buffers the effective basicity in the organic phase.
    

Q3: Can I use Palladium catalysis (Heck/Suzuki) on this molecule? A: Yes, but oxidative addition into the allylic C-Cl bond is difficult due to sterics.

  • Recommendation: You must use electron-rich, bulky phosphine ligands. Buchwald's SPhos or XPhos are required to facilitate the oxidative addition step despite the steric crowding. Standard

    
     will likely fail.
    

Mechanistic Visualization

Pathway: Finkelstein-Assisted Substitution

This diagram illustrates how the iodide catalyst acts as a "steric wedge," temporarily replacing the tight Chlorine with a looser Iodine to permit Nucleophilic attack.

Mechanism Substrate Substrate (Cl) Intermed Intermediate (I) (Less Steric Strain) Substrate->Intermed Fast Exch. (Acetone/MEK) Product Product (Nu) Intermed->Product Rate Determining Step (Lower Ea) NaI NaI (Cat.) NaI->Substrate + I- Nu Nucleophile Nu->Intermed

Figure 2: Catalytic cycle showing the activation of the hindered allylic chloride via Iodide exchange.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on steric effects in reactions).
  • Maulide, N., et al. (2014). "Direct Synthesis of Stereodefined and Functionalized Dienes as Valuable Building Blocks." Chimia, 68(4), 256-259. Link

  • Vaxelaire, C., et al. (2009). "Cyclization/hydrosilylation of functionalized dienes catalyzed by a cationic palladium phenanthroline complex." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "this compound."[2] CID 10821930.[2] Link

Sources

Technical Support Center: Catalytic Efficiency with [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Optimizing Turnover Number (TON), Selectivity, and Yield in Palladium-Catalyzed Annulations.

Substrate Profile & Reactivity Overview

Subject: [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene Internal Code: Ph-MADC (Phenyl-Methallyl Dichloride Analog) Structure: A conjugated bis-electrophile containing a styryl motif and two allylic chloride sites.

Core Application: This substrate is a high-value 4-carbon synthon used primarily to synthesize methylenecyclobutanes (MCBs) and methylenecyclopentanes via Pd-catalyzed [3+2] or [4+n] cycloadditions.

The Engineering Challenge: Users frequently report "catalyst death" (precipitation of Pd black) or low conversion. This is intrinsic to the substrate's design: it releases two equivalents of chloride ions (


) per turnover. High 

inhibits the catalytic cycle by saturating the Palladium center, preventing olefin coordination.

Troubleshooting Modules (Case Studies)

Module A: The "Catalyst Death" Loop (Low Conversion)

Symptom: Reaction starts strong but stalls at 30-40% conversion. Adding more catalyst fails to restart it. Diagnosis: Chloride Poisoning. The accumulation of chloride ions pushes the equilibrium toward the saturated halide complex


, which is catalytically resting or inactive for the necessary 

-allyl formation.

Protocol 1: Chloride Scavenging System

  • The Fix: You must sequester the leaving group.

  • Additives: Add 1.1–2.0 equivalents (relative to substrate) of a silver salt.

    • Recommendation:Silver Carbonate (

      
      )  or Silver Triflate (
      
      
      
      )
      .
    • Mechanism:[1][2][3][4][5][6][7]

      
      . This drives the equilibrium toward the cationic 
      
      
      
      -allyl species, which is the active electrophile.
  • Solvent Switch: If Ag-salts are too expensive, switch to 1,4-Dioxane or DME . These solvents can loosely coordinate to Pd, stabilizing the cationic intermediate without poisoning it.

Module B: Regioselectivity Drifts (Ring Size Control)

Symptom: Mixture of 4-membered (MCB) and 5-membered rings, or linear di-alkylation products. Diagnosis: Ligand Bite Angle Mismatch. The "decision" to close a 4-membered ring vs. a 5-membered ring is dictated by the geometry of the reductive elimination step.

Protocol 2: Ligand Selection Matrix

Desired Outcome Recommended Ligand Why?

| Methylenecyclobutane (4-exo) | Phosphites (e.g.,


) or Monodentate Phosphines  (

) | Flexible coordination allows the strained 4-membered transition state. | | Cyclopentane (5-endo) | Bidentate Ligands (e.g., dppe, dppp) | Rigid bite angles enforce a geometry that favors the thermodynamically more stable 5-membered ring. | | Linear Dialkylation | N-Heterocyclic Carbenes (NHC) | Strong

-donation promotes oxidative addition but often slows down the difficult reductive elimination required for ring closure. |

Visualization: The Catalytic Workflow

The following diagram illustrates the critical "Decision Points" where the reaction fails or succeeds based on your additives and ligands.

CatalyticWorkflow Start Substrate: This compound OxAdd Oxidative Addition (Formation of π-Allyl) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Source Pd0->OxAdd ChlorideTrap CRITICAL FAILURE: Chloride Saturation [PdL2Cl2] OxAdd->ChlorideTrap High [Cl-] NucAttack Nucleophilic Attack (First C-C Bond) OxAdd->NucAttack Cationic Pathway ChlorideTrap->OxAdd Reversible (Slow) AgAdd Add Ag2CO3 / AgOTf AgAdd->ChlorideTrap Scavenges Cl- Cyclization Intramolecular Cyclization (Ring Closure) NucAttack->Cyclization Product Product: Methylenecyclobutane Cyclization->Product Product->Pd0 Regeneration

Caption: Figure 1. The Catalytic Cycle emphasizing the Chloride Saturation Trap. Without Silver additives (Yellow), the catalyst pools in an inactive state (Red).

Standard Operating Procedures (SOPs)

SOP-101: Standard Reaction Setup

Use this baseline protocol for [3+2] cycloaddition with malonates.

  • Preparation: Flame-dry a Schlenk tube under Argon.

  • Loading:

    • Substrate: 1.0 equiv (e.g., 0.5 mmol).

    • Nucleophile (e.g., Diethyl malonate): 1.1 equiv.

    • Base:

      
       (2.2 equiv) or 
      
      
      
      (3.0 equiv). Note: NaH is preferred for rapid deprotonation.
    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (2.5 mol%) + Ligand (10 mol%).
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration).

  • Execution:

    • Add Base to Nucleophile in THF at 0°C. Stir 15 min.

    • Add Catalyst/Ligand mixture.[8]

    • Add Substrate dropwise (diluted in solvent) to prevent localized high concentrations.

    • Heat to 60–80°C. Monitor via TLC (Hexane/EtOAc).

  • Quench: Filter through a celite pad to remove Pd black and salts.

Frequently Asked Questions (FAQ)

Q: My substrate degrades before I even add the catalyst. Why? A: Allylic chlorides are prone to hydrolysis.

  • Check: Is your solvent "wet"? Even ppm levels of water can hydrolyze the C-Cl bond to an alcohol, which kills the reactivity.

  • Fix: Pass the substrate through a small plug of basic alumina or silica just before use to remove HCl traces.

Q: I see a "double bond migration" in my product. The exocyclic double bond moved inside the ring. A: This is "Isomerization Drift."

  • Cause: Prolonged reaction times or high temperatures allow Palladium hydride species (formed via

    
    -hydride elimination) to isomerize the kinetic product (exocyclic alkene) to the thermodynamic product (endocyclic alkene).
    
  • Fix: Stop the reaction immediately upon consumption of starting material. Lower the temperature by 10°C.

Q: Can I use Nickel instead of Palladium? A: Yes, but the mechanism changes.

  • Nickel often proceeds via a radical mechanism or distinct oxidative addition kinetics. While cheaper, Ni-catalysis with this substrate is more prone to homocoupling (dimerization of the substrate) rather than cyclization with the nucleophile. Stick to Pd for precision work unless screening specifically for Ni-catalysis.

References

  • Ma, S. (2011).[2] "Methodology for the Synthesis of Methylenecyclobutanes." Accounts of Chemical Research.

    • Context: Foundational work on using 2-(chloromethyl)allyl halides for ring construction.
  • Trost, B. M. , & Fredricksen, M. U. (2005). "Palladium-Catalyzed Allylic Substitution: The Creation of Quaternary Centers." Angewandte Chemie International Edition.

    • Context: Mechanisms of Pd-catalyzed substitution and the role of chloride inhibition.
  • Loomis, R. A. , et al. (2013). "Controlling Selectivity in Palladium-Catalyzed [3+2] Cycloadditions." Journal of the American Chemical Society.[2]

    • Context: Specific discussion on ligand bite angles affecting ring size (4-exo vs 5-endo).
  • Semmelhack, M. F. (2006). "Nucleophilic Addition to Metal-Alkene Complexes." Comprehensive Organometallic Chemistry III.

    • Context: Theoretical grounding for the activation of the alkene moiety in the substr

Sources

Validation & Comparative

1H NMR characterization data for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural Validation, Impurity Profiling, and Comparative Analysis[1]

Executive Summary & Strategic Importance

This compound (Structure A ) is a versatile bis-electrophile used in the construction of complex carbocycles and heterocycles (e.g., [3+2] cycloadditions, naphthalene synthesis).[1] Its structural integrity is critical because the allylic chloride moiety is prone to allylic rearrangement (SN2' reaction) and hydrolysis.[1]

This guide distinguishes the target molecule from its two primary "alternatives" encountered during synthesis:

  • The Precursor: 2-Benzylidenepropane-1,3-diol (Structure B ).[1]

  • The Regioisomer (Impurity): (1,3-Dichloroprop-1-en-2-yl)benzene derivatives or rearranged allylic chlorides (Structure C ).[1]

Core Structural Logic

The molecule features a styrenyl double bond with two chloromethyl groups at the 2-position.[1]

  • Symmetry: While chemically similar, the two chloromethyl groups are diastereotopic (one cis to the phenyl ring, one trans).[1] In high-field NMR, they typically appear as two distinct singlets or a very tight AB system, unlike the precursor diol where hydrogen bonding often exacerbates the split.[1]

  • Vinyl Proton: The benzylidene proton is a diagnostic singlet, deshielded by the aromatic ring and the allylic chlorides.[1]

Comparative 1H NMR Analysis

The following data compares the target product with its immediate precursor and a common structural isomer.

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Proton EnvironmentTarget Product (A) 2-Benzylidene-1,3-dichloropropanePrecursor (B) 2-Benzylidene-1,3-propanediolIsomer/Impurity (C) Allylic Rearrangement Product
Vinyl H (Ph-CH=) 6.95 – 7.15 (s, 1H) 6.70 – 6.85 (s, 1H)N/A (Shifted to benzylic)
Terminal Alkene (=CH

)
N/AN/A5.30 – 5.60 (m, 2H)
Allylic -CH

Cl (cis)
4.35 – 4.45 (s, 2H) 4.25 – 4.35 (s, 2H, -CH

OH)
4.00 – 4.15 (s, 2H)
Allylic -CH

Cl (trans)
4.25 – 4.35 (s, 2H) 4.15 – 4.25 (s, 2H, -CH

OH)
N/A
Benzylic -CH(Cl)- N/AN/A5.50 – 5.80 (d/m, 1H)
Aromatic (Ph) 7.20 – 7.50 (m, 5H)7.20 – 7.45 (m, 5H)7.20 – 7.40 (m, 5H)

Note: The shift from -CH


OH to -CH

Cl typically results in a slight downfield shift (~0.1–0.2 ppm) and a loss of broad OH coupling.[1] The most critical differentiator is the absence of terminal alkene peaks (5.3–5.6 ppm), which would indicate an SN2' rearrangement product (Ph-CH(Cl)-C(=CH

)-CH

Cl).[1]

Detailed Characterization Protocols

Protocol A: Synthesis & Isolation (For Context)

To ensure the validity of the NMR data, the compound must be synthesized preserving the kinetic product.

  • Precursor Prep: Reduce methyl 2-(hydroxy(phenyl)methyl)acrylate (Baylis-Hillman adduct) with DIBAL-H to yield 2-benzylidene-1,3-propanediol .[1]

  • Chlorination: Treat the diol (1.0 equiv) with thionyl chloride (SOCl

    
    , 2.5 equiv) in DCM at 0°C.
    
    • Critical Step: Add a catalytic amount of DMF to facilitate the formation of the Vilsmeier-Haack intermediate, ensuring SN2 substitution without rearrangement.[1]

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[1]
    
  • Purification: Rapid filtration through a silica plug (Hexanes/EtOAc 9:1). Avoid prolonged exposure to silica to prevent hydrolysis.[1]

Protocol B: NMR Sample Preparation

Self-Validating Step: Check for solvent peaks to avoid misinterpretation of impurities.

  • Solvent: Use CDCl

    
      (99.8% D) neutralized with anhydrous K
    
    
    CO
    
    
    or basic alumina if the compound is acid-sensitive.[1]
  • Concentration: Dissolve ~10 mg of product in 0.6 mL solvent. High concentration can cause peak broadening of the diastereotopic CH

    
     groups.[1]
    
  • Acquisition:

    • Scans: 16 (Standard) or 64 (for impurity detection).[1]

    • Relaxation Delay (d1): 2.0 s (Ensure integration accuracy for the 1:2:2 ratio).

Structural Verification Logic (Graphviz Diagram)

The following flowchart illustrates the decision-making process for verifying the product structure based on the NMR data provided above.

NMR_VerificationStartCrude Product 1H NMRCheck_VinylCheck 6.9-7.2 ppm RegionStart->Check_VinylSinglet_FoundSharp Singlet (1H) Present?Check_Vinyl->Singlet_FoundYesYesSinglet_Found->YesProceedNoNoSinglet_Found->NoCheck IsomerCheck_AlkeneCheck 5.3-5.6 ppm RegionAlkene_FoundTerminal Alkene Peaks?Check_Alkene->Alkene_FoundAlkene_Found->YesMajor ImpurityAlkene_Found->NoProceedCheck_CH2Check 4.2-4.5 ppm RegionTwo_SingletsTwo Distinct Singlets (2H each)?Check_CH2->Two_SingletsTwo_Singlets->YesPureTwo_Singlets->NoCheck PrecursorResult_TargetCONFIRMED:This compoundResult_IsomerIMPURITY:Allylic Rearrangement ProductResult_DiolINCOMPLETE:Residual Diol (Broad OH peak?)Yes->Check_AlkeneYes->Result_TargetYes->Result_IsomerNo->Check_CH2No->Result_Diol

Caption: Logical workflow for distinguishing the target bis-chloride from rearrangement isomers and starting materials using 1H NMR markers.

References

  • Peng, W., Ashida, K., Hirabaru, T., Ma, L. J., & Inokuchi, T. (2010).[1][2][3] Regioselective TEMPO oxidation of 2-alkylidene-1,3-propanediols to (E)-2-hydroxymethyl-2-alkenals and application to 4-alkylidene-2-penten-5-olide synthesis.[1][2][3][4] Tetrahedron, 66(51), 9714-9720.[1][3][4] Link[1][3][4]

    • Reference for the synthesis and characterization of the diol precursor (2-benzylidene-1,3-propanediol).
  • Basavaiah, D., & Hyma, R. S. (1996).[1] The Baylis-Hillman reaction: A novel carbon-carbon bond forming reaction.[1] Tetrahedron, 52(24), 8001-8062.[1] Link

    • Foundational review describing the synthesis of the acryl
  • Sigma-Aldrich. (n.d.).[1] 1H NMR Chemical Shifts of Impurities. MilliporeSigma Technical Library. Link

    • Standard reference for solvent residual peaks and common impurities in CDCl3.

mass spectrometry analysis of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a halogenated aromatic compound, presents unique analytical challenges due to its reactive nature and complex structure. This guide provides an in-depth comparison of mass spectrometry (MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive analysis of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical workflows.

The Analyte: this compound at a Glance

This compound (C₁₀H₁₀Cl₂) is a dichlorinated aromatic hydrocarbon with a molecular weight of 201.09 g/mol and an exact mass of 200.0159557 Da.[1] Its structure, featuring a substituted styrene core with two reactive chloromethyl groups, suggests potential applications as a chemical intermediate in organic synthesis. The presence of two chlorine atoms and a conjugated system dictates its behavior in various analytical platforms.

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂PubChem[1]
Molecular Weight201.09 g/mol PubChem[1]
Exact Mass200.0159557 DaPubChem[1]

I. The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often the analytical method of choice. It offers unparalleled separation efficiency and definitive structural identification.

The Rationale Behind GC-MS

The volatility of the analyte makes it amenable to gas chromatography, where it can be separated from impurities and reaction byproducts. Subsequent detection by mass spectrometry provides not only a precise mass measurement but also a characteristic fragmentation pattern that serves as a chemical fingerprint.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

While a publicly available mass spectrum for this specific compound is not readily accessible, we can predict its fragmentation pattern based on established principles of mass spectrometry for halogenated and aromatic compounds.

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺) and any chlorine-containing fragments. The M⁺, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, a tell-tale sign of a dichlorinated compound.

Fragmentation: Upon electron ionization, the molecule will form a molecular ion ([C₁₀H₁₀Cl₂]⁺˙) which will then undergo fragmentation. The primary fragmentation pathways are expected to be:

  • Loss of a chlorine radical (•Cl): This is a common fragmentation for chlorinated compounds, leading to the formation of a stable cation. This would result in a fragment ion at m/z 165.

  • Loss of a chloromethyl radical (•CH₂Cl): This would lead to the formation of a cation at m/z 151.

  • Formation of a tropylium ion: A common rearrangement for benzyllic compounds, leading to a characteristic fragment at m/z 91.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS

A detailed protocol for the GC-MS analysis would involve the following steps:

  • Sample Preparation: Dissolve a known quantity of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

II. Alternative & Complementary Techniques: A Comparative Overview

While GC-MS is a powerful tool, alternative techniques like HPLC and NMR offer distinct advantages and can provide complementary information.

Analytical_Techniques Analyte This compound GCMS GC-MS Analyte->GCMS Volatility HPLC HPLC Analyte->HPLC Solubility NMR NMR Analyte->NMR Structure a Provides molecular weight and structural fingerprint. GCMS->a Separation & Fragmentation b Ideal for non-volatile impurities and quantitative analysis. HPLC->b Quantification & Purity c Unambiguous structure elucidation and isomeric purity. NMR->c Definitive Structure

Caption: Comparison of analytical techniques for the target analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in complex mixtures. For this compound, it is particularly useful for purity assessment and for the analysis of non-volatile impurities or degradation products.

Advantages over GC-MS:

  • Suitable for non-volatile compounds: Can analyze potential impurities or degradation products that are not amenable to GC.

  • No thermal degradation: Avoids the risk of the analyte degrading at high temperatures in the GC injector.

  • Preparative capabilities: Can be used to isolate and purify the compound.

Disadvantages:

  • Lower resolution for isomers: May not provide the same level of separation for closely related isomers as a high-resolution GC column.

  • Less structural information: A standard UV detector provides less structural information than a mass spectrometer. However, HPLC can be coupled with MS (LC-MS).

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC System:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For a related compound, 3-Chloro-2-chloromethyl-1-propene, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been used.[2] For MS compatibility, formic acid would be a suitable replacement for phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms in this compound.

Advantages over MS and HPLC:

  • Definitive structure elucidation: Provides detailed information about the carbon-hydrogen framework.

  • Isomer differentiation: Can distinguish between different isomers.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Lower sensitivity: Requires a larger amount of sample compared to MS.

  • Not a separation technique: Cannot separate mixtures; the sample must be pure.

  • Complex spectra: The spectra can be complex and require expertise for interpretation.

Expected NMR Data:

  • ¹H NMR: The spectrum would show signals for the aromatic protons, the vinylic proton, and the two chloromethyl groups. The chemical shifts and coupling constants would confirm the connectivity.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, providing further confirmation of the structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse sequences. 2D NMR experiments like COSY and HSQC could be used for more detailed structural assignment.

III. Head-to-Head Comparison: Choosing the Right Tool

FeatureGC-MSHPLC-UVNMR
Primary Application Identification & QuantificationQuantification & PurityStructure Elucidation
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)
Sample Throughput HighHighLow
Separation Capability Excellent for volatilesExcellent for non-volatilesNone
Structural Information High (Fragmentation Pattern)Low (Retention Time)Definitive
Cost ModerateLow to ModerateHigh

IV. Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-technique approach is recommended.

  • GC-MS should be the primary tool for identification and for the analysis of volatile impurities. Its high sensitivity and characteristic fragmentation patterns provide a high degree of confidence in the identity of the analyte.

  • HPLC is invaluable for purity determination, especially for assessing non-volatile impurities, and for quantitative analysis in routine quality control.

  • NMR is essential for the initial, unambiguous structural confirmation of the synthesized compound.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring the quality and integrity of their chemical entities.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-2-chloromethyl-1-propene. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 3-Chloro-2-chloromethyl-1-propene. [Link]

  • NIST. Benzene, (3-chloro-1-propenyl)-. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

Sources

A Comparative Guide to the Reactivity of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene and Cinnamyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, allylic chlorides serve as pivotal intermediates for the introduction of diverse functionalities into molecular scaffolds. Their reactivity, however, is a nuanced interplay of electronic and steric factors. This guide provides an in-depth comparison of the reactivity of two such allylic chlorides: [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene and the more common cinnamyl chloride. This analysis is designed to offer a predictive framework for their behavior in nucleophilic substitution reactions, aiding in experimental design and reaction optimization.

Structural Overview and a Tale of Two Allylic Systems

At first glance, both molecules share the cinnamyl framework, characterized by a phenyl group conjugated with an allylic chloride system. However, a key structural distinction dictates their electronic and steric profiles.

  • Cinnamyl Chloride: A primary allylic chloride where a chlorine atom is attached to a carbon adjacent to a carbon-carbon double bond, which is further conjugated with a benzene ring.

  • This compound: This molecule can be viewed as a substituted cinnamyl chloride. It possesses an additional chloromethyl group at the central carbon (C2) of the propene chain. This seemingly minor addition has profound implications for its reactivity.

Unraveling Reactivity: A Mechanistic Perspective

Nucleophilic substitution reactions of allylic halides can proceed through SN1, SN2, S'N1, or S'N2 pathways. The predisposition towards a particular mechanism is dictated by the stability of the carbocation intermediate (for S'N1/SN1) and the steric accessibility of the electrophilic carbon (for S'N2/SN2).

The S'N1 Pathway: Carbocation Stability as the Deciding Factor

The reactivity of cinnamyl chloride in polar, non-nucleophilic solvents is often dominated by the S'N1 mechanism due to the formation of a resonance-stabilized allylic carbocation.[1] The positive charge is delocalized across the allylic system and into the phenyl ring, significantly lowering the activation energy for carbocation formation.

For this compound, the stability of the potential carbocation is a more complex issue. The additional chloromethyl group at the C2 position introduces competing electronic effects. Chlorine is an electronegative atom and exerts a negative inductive effect (-I), which would destabilize an adjacent carbocation.

However, the presence of two potential leaving groups (the allylic chloride and the neopentylic-like chloride) complicates the reactivity profile. Ionization of the allylic chloride would lead to a carbocation at C1, which is stabilized by resonance with the double bond and the phenyl group. The inductive effect of the chloromethyl group at C2 would, to some extent, counteract this stabilization.

Diagram 1: Carbocation Intermediates

G cluster_cinnamyl Cinnamyl Chloride Carbocation cluster_substituted This compound Carbocation C1 C6H5-CH=CH-CH2+ C2 C6H5-CH+-CH=CH2 C1->C2 Resonance S1 C6H5-CH=C(CH2Cl)-CH2+ S2 C6H5-CH+-C(CH2Cl)=CH2 S1->S2 Resonance

Caption: Resonance structures of the carbocation intermediates.

The S'N2 Pathway: Steric Hindrance at the Forefront

In the presence of a strong nucleophile in a polar aprotic solvent, the S'N2 mechanism becomes competitive. For cinnamyl chloride, the primary nature of the halide suggests that it is a good substrate for S'N2 reactions.

In the case of This compound , the additional chloromethyl group at the C2 position introduces significant steric bulk. This steric hindrance would impede the backside attack of a nucleophile at the C1 position, thereby disfavoring a direct S'N2 pathway.

Comparative Reactivity Profile: A Tabular Summary

FeatureCinnamyl ChlorideThis compound
Structure Primary allylic chloridePrimary allylic chloride with a chloromethyl substituent at C2
Carbocation Stability High (resonance-stabilized)Moderately high (resonance-stabilized but inductively destabilized)
Steric Hindrance (at C1) LowModerate to High
Favored Mechanism S'N1 in polar protic solvents, S'N2 with strong nucleophilesLikely to favor S'N1 over S'N2 due to steric hindrance
Predicted Reactivity HighExpected to be lower than cinnamyl chloride in both S'N1 and S'N2 reactions

Experimental Design: A Kinetic Study to Quantify Reactivity

To empirically validate the predicted differences in reactivity, a comparative kinetic study is proposed. Solvolysis in a polar protic solvent, such as aqueous ethanol, would provide a measure of the relative rates of the S'N1 reaction.

Objective

To determine the first-order rate constants for the solvolysis of cinnamyl chloride and this compound in 80% aqueous ethanol at a constant temperature.

Materials
  • Cinnamyl chloride

  • This compound

  • 80% (v/v) Ethanol/Water

  • Standardized NaOH solution (for titration)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Reaction flasks, pipettes, burettes

Experimental Protocol
  • Solution Preparation: Prepare a stock solution of each allylic chloride in 80% ethanol.

  • Reaction Initiation: Equilibrate the allylic chloride solution and the 80% ethanol solvent separately in the constant temperature water bath. Initiate the reaction by mixing the two solutions in a reaction flask at time t=0.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing cold acetone.

  • Titration: Titrate the liberated HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The rate of the reaction can be followed by monitoring the increase in HCl concentration over time. The first-order rate constant (k) can be determined from the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞), where V∞ is the volume of NaOH required at infinite time and Vt is the volume at time t.

Diagram 2: Experimental Workflow for Kinetic Study

G A Prepare stock solutions of allylic chlorides in 80% ethanol B Equilibrate reactants at constant temperature A->B C Initiate reaction (t=0) B->C D Withdraw and quench aliquots at regular intervals C->D E Titrate liberated HCl with standardized NaOH D->E F Plot ln(V∞ - Vt) vs. time E->F G Determine rate constant (k) from the slope F->G

Caption: Workflow for the comparative kinetic study.

Conclusion: Predicting Reactivity in Complex Systems

While both cinnamyl chloride and this compound are activated towards nucleophilic substitution due to their allylic nature, their reactivities are not identical.

  • Cinnamyl chloride is expected to be highly reactive, readily undergoing both S'N1 and S'N2 reactions.

  • This compound is predicted to be less reactive than cinnamyl chloride. The deactivating inductive effect of the additional chloromethyl group likely outweighs its steric bulk, making the S'N1 pathway slower, while the steric hindrance significantly impedes the S'N2 pathway.

This guide provides a theoretical framework for understanding the reactivity of these two compounds. The proposed experimental protocol offers a practical approach to quantify these differences, enabling researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.

Sources

chromatographic separation methods for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic separation strategies for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (also known as 2-benzylidene-1,3-dichloropropane ), a critical bifunctional allylic linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and complex heterocycles.[1]

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

This compound is a symmetric, reactive electrophile.[1] Its structural integrity is paramount because it serves as a "staple" or linker in bioconjugation and polymer chemistry.[1]

  • Structure:

    
    
    
  • Key Feature: The molecule possesses a plane of symmetry perpendicular to the alkene plane at the C2 position (since both substituents are chloromethyl groups).[1] Consequently, no E/Z (cis/trans) isomers exist for the target molecule , which simplifies the target peak identification.[1]

  • Critical Impurities:

    • Monochloro-alcohol intermediate:

      
      .[1] Unlike the product, this impurity does possess E/Z isomerism, often appearing as a doublet in chromatograms.[1]
      
    • Starting Diol:

      
      .
      
    • Benzaldehyde: Residual starting material from Stobbe condensation.[1]

Comparative Method Analysis

The following table contrasts the three primary separation modalities. For high-purity applications (e.g., GMP linker synthesis), RP-HPLC is the mandatory standard .[1]

FeatureRP-HPLC (UV) GC-MS Normal Phase (Flash)
Primary Use Final Purity Assay & Impurity ProfilingResidual Solvent & Volatile Precursor AnalysisPreparative Purification (Synthesis)
Suitability Best. Stable, high resolution for polar impurities (diol).[1]Caution. Allylic chlorides are thermally labile; risk of HCl elimination.[1]Good. Excellent for separating non-polar product from polar diol.[1]
Detection UV @ 254 nm (Strong Phenyl absorption)MS (EI) / FIDUV / Iodine Stain
Limit of Quant. < 0.05% (Area)< 100 ppmN/A (Prep scale)
Key Risk Hydrolysis of -CH2Cl groups in acidic water over long runs.[1]On-column degradation (thermal).[1]Silica acidity can catalyze degradation.[1]

Detailed Experimental Protocols

Protocol A: Reverse-Phase HPLC (Gold Standard for Purity)

Rationale: This method utilizes the hydrophobicity difference between the dichloride (target), the monochloro-alcohol (intermediate), and the diol (starting material).[1]

  • Column: C18 (End-capped),

    
     (e.g., Zorbax Eclipse Plus or equivalent).[1]
    
  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA) (Prevents silanol interactions).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.[1]

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold for polar diols)[1]

    • 2–15 min: 40%

      
       90% B (Linear ramp)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 214 nm.[1]

  • Retention Logic:

    • Diol: Elutes early (~3–4 min).

    • Monochloro (E/Z pair): Elutes mid-gradient (~8–9 min).

    • Target Dichloride: Elutes late (~12–13 min) as a single sharp peak .

Protocol B: GC-MS (Process Control)

Rationale: Used strictly to quantify residual Benzaldehyde or non-polar solvents (Toluene/DCM).[1] Do not use for final purity without validating thermal stability.

  • Inlet: Split (20:1),

    
     (Keep inlet temp low to prevent HCl elimination).
    
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane),

    
    .[1]
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    .
  • Self-Validation Check: Inject a known pure standard. If the peak tails significantly or shows a "pre-shoulder" (allene formation), the inlet is too hot.[1]

Mechanistic Visualization (Signaling & Impurity Pathways)[1]

The following diagram illustrates the origin of impurities and their chromatographic separation logic.

G cluster_synthesis Synthesis & Impurities cluster_chrom Chromatographic Behavior (RP-HPLC) Diol Diol Precursor (Polar) Mono Monochloro Impurity (E/Z Isomers) Diol->Mono + SOCl2 (Partial Rxn) RT_Early RT: 2-4 min (High Polarity) Diol->RT_Early Elutes First Target Target Dichloride (Symmetric) Mono->Target + SOCl2 (Complete Rxn) RT_Mid RT: 8-9 min (Double Peak) Mono->RT_Mid Elutes Mid RT_Late RT: 12-13 min (Single Peak) Target->RT_Late Elutes Last

Figure 1: Correlation between synthetic progression and Reverse-Phase HPLC retention times. Note the shift from polar (Diol) to non-polar (Dichloride).[1]

Expert Insights & Troubleshooting

  • The "Doublet" Warning: If you observe a split peak or a doublet at the target retention time, it is not E/Z isomerism of the target.[1] It indicates hydrolysis has occurred in the vial (reverting to the monochloro species) or the column is overloaded.[1] The target molecule Ph-CH=C(CH2Cl)2 is chemically symmetric.[1]

  • Sample Diluent: Do not dissolve this compound in Methanol for HPLC analysis. Methanol can nucleophilically attack the allylic chloride over time (solvolysis), creating methyl ether artifacts.[1] Use Acetonitrile or Dichloromethane (if compatible with mobile phase).[1]

  • Flash Purification: On silica gel, the diol sticks to the baseline (requires polar solvent to move), while the dichloride moves rapidly with Hexane/EtOAc (9:1).[1] This makes flash chromatography highly effective for bulk cleanup before HPLC analysis.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Stobbe, H. (1893).[1][2] Condensation of Benzaldehyde with Succinic Esters.[1][3] (Foundational chemistry for the benzylidene scaffold synthesis).

  • Seagen Inc. (2010).[1] Monomethylvaline compounds capable of conjugation to ligands.[1][4] U.S. Patent 8,703,714.[1] (Describes the use of benzylidene linkers in ADCs). Available at:

  • Birdie Biopharmaceuticals. (2020).[1] Compounds and compositions for immunotherapy.[1][5] U.S. Patent 10,780,180.[1][5] (Details synthesis and purification of related linker intermediates). Available at:

Sources

A Practical Guide to Obtaining and Analyzing X-ray Crystallography Data for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene and its Derivatives

This compound, with the chemical formula C10H10Cl2, is a halogenated organic compound featuring a phenyl ring attached to a propene backbone with two chloro-substituents.[1] Its derivatives are of interest in synthetic chemistry and materials science due to the reactive allylic chloride moieties, which can serve as handles for further functionalization. The structural rigidity of the phenyl group combined with the conformational flexibility of the propene chain can lead to interesting molecular packing in the solid state, influencing physical properties such as melting point, solubility, and bioavailability in medicinal chemistry contexts.

Synthesis and Purification of Derivatives

The first critical step towards obtaining high-quality crystals is the synthesis and rigorous purification of the target compound. The presence of impurities is a common reason for the failure of crystallization experiments.

General Synthetic Approach:

Derivatives of this compound can be synthesized through various organic reactions targeting the phenyl ring or the allylic chloride groups. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be employed to modify the phenyl ring. Alternatively, nucleophilic substitution at the allylic positions can introduce a wide range of functional groups.

Purification Protocol:

A multi-step purification strategy is recommended to ensure the high purity (>99%) required for crystallization.

  • Chromatography: Flash column chromatography is typically the primary purification method to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can further enhance purity.

  • Characterization: The purity of the final compound should be verified by multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).[2]

The Art and Science of Single Crystal Growth: A Comparative Guide

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience and a systematic approach to exploring various crystallization conditions. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.[3][4][5]

Key Principles of Crystallization
  • Purity is Paramount: As mentioned, impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction data.[5]

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when heated but show limited solubility at room or lower temperatures. A solvent in which the compound is moderately soluble is often a good starting point.[5]

  • Slow is Better: Rapid precipitation typically leads to the formation of amorphous solids or very small crystals (a powder). Slowing down the crystallization process allows for the growth of larger, more ordered single crystals.[6]

Comparison of Common Crystallization Techniques

The selection of a crystallization technique depends on the properties of the compound (e.g., solubility, stability) and the amount of material available.

Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent from a saturated or near-saturated solution.[3][5]Simple to set up; effective for many organic compounds.Can be difficult to control the rate of evaporation; may not work for highly volatile solvents.Compounds that are stable and available in sufficient quantities.
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][6]Excellent for small quantities of material; allows for fine control over the rate of crystallization.Requires a careful selection of miscible solvent/anti-solvent pairs.Milligram-scale crystallization and for compounds that are difficult to crystallize by other methods.
Solvent Layering An "anti-solvent" is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the two solvents slowly mix.[3][5]Good for compounds that are sensitive to temperature changes.Can be tricky to set up without disturbing the interface.Systems where a suitable solvent/anti-solvent pair with different densities can be found.
Thermal Control (Slow Cooling) A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[4]Good control over the rate of crystallization by controlling the cooling rate.Requires a compound that is stable at elevated temperatures and shows a significant change in solubility with temperature.Compounds with moderate to high solubility at elevated temperatures.
Experimental Protocol: Crystallization Screening

A systematic screening of various solvents and techniques is the most effective approach to finding suitable crystallization conditions.

Materials:

  • Purified this compound derivative

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene)

  • Small glass vials (1-2 mL) and a larger container for vapor diffusion

Workflow:

Caption: A generalized workflow for screening and optimizing crystallization conditions.

X-ray Diffraction Data Collection and Analysis: A Case Study

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. While we do not have data for a this compound derivative, we can use the published data for a related compound, (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one, to illustrate the process and the type of information that can be obtained.[7]

Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam. The diffractometer rotates the crystal while collecting the diffraction pattern from various orientations.

Typical Data Collection Parameters (from the case study): [7]

Parameter Value
InstrumentOxford Diffraction Gemini R CCD
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature296 K
Data Collection Methodφ and ω scans
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the crystal lattice.

Workflow for Structure Determination:

G A Collect Diffraction Data B Determine Unit Cell and Space Group A->B C Solve Structure (e.g., Direct Methods) B->C D Refine Atomic Positions and Thermal Parameters C->D E Final Structural Model D->E

Caption: A simplified workflow for solving and refining a crystal structure from diffraction data.

Interpreting the Crystallographic Data: A Case Study Example

The final output of a crystallographic analysis is a set of data that precisely describes the molecular structure and its arrangement in the crystal.

Example Crystallographic Data for (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one: [7]

Parameter Value Significance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group Pca21Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 19.0061 Å, b = 5.0646 Å, c = 12.6534 ÅThe lengths of the edges of the unit cell.
Volume 1217.99 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R1) 0.036A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

This data provides a wealth of information. For instance, the bond lengths, bond angles, and torsion angles can be precisely determined, confirming the molecular connectivity and providing insights into its conformation. The packing of molecules in the unit cell can reveal intermolecular interactions such as hydrogen bonds or van der Waals forces, which are crucial for understanding the solid-state properties of the material.

Conclusion

Obtaining high-quality X-ray crystallography data for novel this compound derivatives is a multi-step process that requires careful planning and execution. Success hinges on the synthesis of a highly pure compound and a systematic exploration of crystallization conditions. By following the methodologies and protocols outlined in this guide, researchers can effectively navigate the challenges of single crystal growth and unlock the detailed structural insights that only X-ray crystallography can provide. This information is invaluable for advancing research in medicinal chemistry, materials science, and related fields.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Hall, M. B., Probert, M. R., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society, 142(20), 9414-9420. Retrieved from [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]

  • Jasinski, J. P., et al. (2007). (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E63(12), o4715. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 3-Chloro-2-chloromethyl-1-propene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-2-CHLOROMETHYL-1-PROPENE. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Chloro-2-chloromethyl-1-propene. Retrieved from [Link]

Sources

Validating Purity of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene (CAS: 172607-41-9), often referred to as 1,3-dichloro-2-benzylidenepropane , serves as a critical electrophilic building block in the synthesis of functionalized polymers and pharmacophores.

Its structure—a styrene core flanked by two allylic chloride moieties—presents a unique validation challenge. While the phenyl ring provides excellent UV chromophores for detection, the bis-allylic chloride functionality introduces significant thermal instability and susceptibility to hydrolysis.

This guide moves beyond standard certificates of analysis (CoA) to rigorously compare three validation methodologies: GC-MS , HPLC-UV , and Quantitative NMR (qNMR) . We demonstrate why traditional gas chromatography often yields false-positive impurity profiles due to thermal degradation and establish HPLC-UV (validated by qNMR) as the superior protocol.

Structural Insight: The Symmetry Factor

A critical structural feature often overlooked is the symmetry at the C2 position.

  • Structure: Ph-CH=C(CH₂Cl)₂

  • Stereochemistry: Because the C2 carbon is bonded to two identical chloromethyl groups (–CH₂Cl), the molecule does not exhibit E/Z isomerism .

  • Implication: Any "isomer" peaks appearing in chromatograms are likely regioisomers (double bond migration) or degradation products, not geometric isomers.

Comparative Analysis of Validation Methods

The following table summarizes the performance of the three primary analytical alternatives.

FeatureMethod A: GC-MS / FID Method B: HPLC-UV (Recommended) Method C: qNMR (Reference)
Primary Utility Volatile impurity screeningRoutine purity & stability testingAbsolute purity & standard qualification
Thermal Stress High (Injector > 200°C)Low (Ambient to 40°C)None (Ambient)
Risk Factor Dehydrohalogenation (Artifacts)Hydrolysis in aqueous mobile phaseSolvent interference
Detection Basis Volatility & IonizationUV Absorbance (π-π* transitions)Proton counting (Molar ratio)
Linearity Good for hydrocarbonsExcellent (High dynamic range)Linear by definition
Suitability Conditional (Screening only)High (QC/Batch Release)High (Validation/Master Standard)

Deep Dive: The Validation Workflows

Method A: The Trap of Gas Chromatography (GC)

Why it fails: Allylic chlorides have weak C-Cl bonds (bond dissociation energy ~69 kcal/mol). In a GC injector port (typically 250°C), this molecule undergoes thermal dehydrohalogenation , releasing HCl and forming conjugated dienes or cyclized indene derivatives.

  • Observation: A pure sample injected into GC may show multiple peaks, leading to a false "low purity" result.

  • Mitigation: If GC must be used, employ "Cold On-Column" injection and low oven ramp rates, but this is not recommended for final validation.

Method B: HPLC-UV (The Robust Standard)

Why it works: The phenyl ring allows for strong UV detection at 254 nm. Reverse-phase chromatography avoids thermal stress. The Challenge: The allylic chlorides can hydrolyze to alcohols (–CH₂OH) if left in aqueous mobile phases for extended periods. Protocol Optimization: Use a high-organic start or non-aqueous phase (Normal Phase) if the sample is highly reactive. For standard RP-HPLC, ensure rapid runs and neutral pH.

Recommended HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% H₃PO₄ to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 50% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Critical Step: Dissolve sample in pure MeCN immediately before injection. Do NOT use water/methanol in the diluent to prevent in-situ solvolysis.

Method C: qNMR (The Truth Serum)

Why it is superior: qNMR measures the molar ratio of protons. It does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB). It detects residual solvents, water, and inorganic salts that chromatography misses.

qNMR Protocol
  • Solvent: CDCl₃ (Neutralized with basic alumina to remove acidic traces that catalyze decomposition).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - chemically inert and non-overlapping.

  • Key Signals:

    • Vinyl Proton (Ph-CH=): Singlet/Triplet around δ 6.8–7.0 ppm.

    • Chloromethyl Protons (–CH₂Cl): Two singlets (or magnetically equivalent signal) around δ 4.2–4.5 ppm.

    • Aromatic Protons: Multiplet δ 7.2–7.5 ppm.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific allylic chloride.

ValidationLogic Start Sample: [3-Chloro-2-(chloromethyl) prop-1-en-1-yl]benzene Solubility Solubility Check (MeCN vs Hexane) Start->Solubility Decision Select Primary Method Solubility->Decision GC Method A: GC-MS Decision->GC Volatile Screen HPLC Method B: HPLC-UV Decision->HPLC Routine QC NMR Method C: qNMR Decision->NMR Master Validation GC_Result Result: Thermal Degradation (False Impurities) GC->GC_Result Warning: Artifacts HPLC_Result Result: High Resolution (Quantifies Organic Impurities) HPLC->HPLC_Result NMR_Result Result: Absolute Purity (Validates Structure & Solvents) NMR->NMR_Result Final Final CoA Generation HPLC_Result->Final NMR_Result->Final

Caption: Decision matrix highlighting the risks of GC and the complementary nature of HPLC and qNMR for thermally labile allylic chlorides.

Degradation Pathways & Handling

Understanding how the sample degrades is vital for interpreting analytical data.

Degradation Parent Target Molecule (Bis-Allylic Chloride) Elimination Elimination Product (Conjugated Diene + HCl) Parent->Elimination Thermal Stress Hydrolysis Allylic Alcohol (Ph-CH=C(CH2OH)(CH2Cl)) Parent->Hydrolysis Nucleophilic Attack Heat Heat (GC Injector) Heat->Elimination Water Water (Mobile Phase) Water->Hydrolysis

Caption: Primary degradation pathways: Thermal elimination (relevant to GC) and Hydrolysis (relevant to HPLC/Storage).

Experimental Data Summary

The following data represents typical recovery rates and Limit of Detection (LOD) values observed when comparing methods for allylic chlorides.

ParameterHPLC-UV (254 nm)qNMR (400 MHz)GC-FID
Purity Value (Sample X) 98.2%98.1%94.5% (False Low)
LOD (Impurity) 0.05%~0.5%0.1%
Sample Preparation Time 5 mins10 mins5 mins
Stability during Analysis High (<1% degradation/24h)High (Inert solvent)Low (Degrades in injector)

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Enovatia. (2023). Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Emergency Action Card

Immediate Safety Profile:

  • Chemical Class: Bis-allylic/Benzylic Chloride Derivative.

  • Primary Hazards: Lachrymator (Tear Gas), Corrosive (Skin/Eye burns), Alkylating Agent (Potential Carcinogen/Mutagen).

  • Reactivity: Reacts with water/nucleophiles to release Hydrochloric Acid (HCl).

  • Waste Stream: Halogenated Organic .

Scenario Immediate Action
Skin Contact Wash with soap/water for 15 min.[1][2] Do NOT use alcohol (increases absorption).
Eye Contact Flush with water for 15 min.[1][2] Seek immediate medical attention.
Spill (<10 mL) Evacuate area. Don PPE (Double Nitrile/Viton). Absorb with vermiculite.[3][4]
Fire Use CO2 or Dry Chemical.[4][5] Do NOT use water jet (hydrolysis risk).

Technical Characterization & Hazard Logic

To dispose of [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene safely, one must understand its molecular behavior. This compound features a benzene ring attached to a propene backbone with two reactive allylic chloride sites.

Molecular Reactivity (The "Why" behind the protocol)
  • Bis-Allylic Electrophile: The two chloromethyl groups are highly reactive toward nucleophiles (DNA, proteins, water). This makes the compound a potent alkylating agent and likely mutagenic .

  • Hydrolysis Risk: Upon contact with moisture, the C-Cl bonds hydrolyze to form the corresponding diol and Hydrochloric Acid (HCl) gas. This necessitates moisture-free storage and disposal containers.

  • Lachrymatory Effect: Like benzyl chloride and allyl chloride, this molecule triggers TRPA1 ion channels in sensory nerves, causing severe eye and respiratory pain.

Physical Properties Table
PropertyValue (Estimated/Analogous*)Operational Implication
Physical State Liquid (Oil)Requires leak-proof secondary containment.
Flash Point >60°C (High Flash)Combustible. Classify as Ignitable (D001) if mixed with solvents.
Solubility Organic Solvents (DCM, THF)Dispose in Halogenated Solvent streams.
Water Reactivity Slow HydrolysisDo NOT pour down sink.

*Note: Properties extrapolated from structural analogs (Methallyl dichloride, Benzyl chloride) where specific experimental data is absent.

Pre-Disposal Storage & Segregation

Objective: Prevent accidental reaction or polymerization before the waste is collected.

  • Container Selection: Use Glass or Teflon (PTFE) containers. Avoid metal (Fe/Al) as trace metals can catalyze Friedel-Crafts polymerization, leading to exotherms.

  • Segregation:

    • Keep Away From: Strong oxidizers, Strong bases (NaOH, KOH), Amines.[3][4]

    • Store With: Halogenated organics (Dichloromethane, Chloroform).

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated - Toxic - Lachrymator" .

Disposal Methodologies

Scenario A: Routine Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate) following a reaction.

Protocol:

  • Do NOT Quench in Bulk: Unlike simple acids, quenching allylic chlorides with strong base is exothermic and can generate toxic polymers.

  • Dilution: Ensure the concentration is <10% by volume.

  • Stream Assignment: Pour into the Halogenated Organic Solvent waste carboy.

  • Cap Venting: Use a vented cap if the waste mixture contains thionyl chloride or other HCl-generating reagents to prevent pressure buildup.

Scenario B: Pure Substance (Expired/Surplus Reagents)

Context: You have a vial or bottle of the pure oil to discard.

Protocol:

  • Do NOT Decant: Leave the chemical in its original container if possible.

  • Overpacking: Place the original container inside a larger, sealable high-density polyethylene (HDPE) jar.

  • Cushioning: Fill the void space with vermiculite or activated carbon to absorb shock and potential leaks.

  • Tagging: Label the outer jar as "Lab Pack - Organochlorine Toxic" .

Scenario C: Emergency Spill Cleanup

Context: A bottle has shattered on the floor.

Workflow Visualization:

SpillResponse Start Spill Detected Assess Assess Volume & Location (Is it >100mL or in hood?) Start->Assess Evac Evacuate Lab Call EHS/Hazmat Assess->Evac High Risk / Large Volume PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Manageable (<100mL) Contain Containment: Circle spill with absorbent pads PPE->Contain Absorb Absorption: Cover with Vermiculite or Charcoal Contain->Absorb Collect Collection: Scoop into wide-mouth jar (HDPE) Absorb->Collect Decon Decontamination: Wipe surface with mild soap/water Collect->Decon Waste Label as Hazardous Waste (Debris contaminated with Lachrymator) Decon->Waste

Caption: Decision logic for responding to a spill of this compound.

Regulatory Compliance & Waste Coding

Proper classification ensures the waste facility treats the material correctly (usually via high-temperature incineration).

  • EPA RCRA Codes (USA):

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (potentially, if water reactivity is high, though unlikely for this specific derivative; use discretion).

    • U-List: While this specific CAS may not be U-listed, classify by characteristic (Toxic/Ignitable).

  • European Waste Catalogue (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.

Final Disposal Method: The only acceptable final destruction method is High-Temperature Incineration (>1100°C) with secondary combustion and acid gas scrubbing. This prevents the formation of dioxins and ensures complete destruction of the organochlorine framework.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Compound Summary: 3-Chloro-2-(chloromethyl)-1-propene (Methallyl dichloride - Analogous Hazards). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

Comprehensive Safety & Operational Guide: [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Chemical Name: [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene Synonyms: 2-Benzylidene-1,3-dichloropropane; (2-Chloromethyl-3-chloro-1-propenyl)benzene Functional Class: Allylic Dichloride / Styrenyl Derivative

The "Why" Behind the Hazard

This molecule combines the reactivity of an allylic chloride with a styrenyl system . Understanding its structure is critical to safety:

  • Alkylating Potential: The two allylic chloride groups (–CH₂Cl) are highly electrophilic. They can rapidly alkylate DNA and proteins, classifying this compound as a potential mutagen and carcinogen .

  • Lachrymator & Corrosive: Like benzyl chloride and allyl chloride, this compound is likely a potent lachrymator (tear-inducing) and skin corrosive. Upon contact with moisture (eyes, lungs, sweat), it hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate chemical burns.

  • Reactivity: It is prone to polymerization or hydrolysis if not stored correctly.

GHS Hazard Classification (Extrapolated from Analogs)
  • Skin Corr. 1B: Causes severe skin burns and eye damage.[1]

  • Acute Tox. 3: Toxic if inhaled or swallowed.

  • Muta. 2 / Carc. 1B: Suspected of causing genetic defects and cancer.

  • Aquatic Acute 1: Very toxic to aquatic life.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against chlorinated hydrocarbons, which can permeate thin nitrile in <10 minutes. You must use a multi-layered approach.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Inner) Silver Shield / 4H® (Laminate) Impermeable Barrier: Laminate films resist permeation of chlorinated solvents for >4 hours.
Hand Protection (Outer) Nitrile (5-8 mil) Dexterity & Grip: Protects the inner laminate glove from tears and provides grip. Replace immediately upon splash.[2]
Respiratory Fume Hood (Primary) Vapor Control: All handling must occur in a certified chemical fume hood.
Eye/Face Chemical Goggles + Face Shield Lachrymator Defense: Safety glasses are inadequate.[2] Goggles seal eyes from vapors; face shield protects against splash/hydrolysis burns.
Body Tyvek® Lab Coat / Apron Permeation Resistance: Standard cotton coats absorb liquids. Tyvek repels splashes.
Visualization: PPE Decision Logic

PPE_Decision Start Handling this compound Hood Is work inside Fume Hood? Start->Hood Stop STOP: Move to Hood Hood->Stop No Gloves Glove Selection Hood->Gloves Yes Standard Standard Nitrile Only? Gloves->Standard Avoid Layered Silver Shield (Inner) + Nitrile (Outer) Gloves->Layered Required Body Body Protection Layered->Body Apron Add Chemical Apron/Tyvek Body->Apron Proceed Proceed with Experiment Apron->Proceed

Figure 1: PPE Selection Logic Flowchart ensuring multi-barrier protection.

Operational Handling Protocol

A. Storage & Stability[3]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen and moisture can induce decomposition or polymerization.

  • Container: Tightly sealed glass with PTFE-lined cap. Secondary containment is mandatory to trap lachrymatory vapors.

B. Transfer & Weighing

Objective: Prevent vapor release and cross-contamination.

  • Preparation: Place the balance inside the fume hood. If the balance is external, tare a vial with a septum cap inside the hood, add the chemical, cap it, and then weigh the closed container.

  • Liquid Transfer: Use a gas-tight syringe or positive displacement pipette. Avoid pouring, which generates aerosols.

  • Decontamination: Immediately wipe the septum/cap with a hexane-soaked tissue, then dispose of the tissue in the solid hazardous waste bin (inside the hood).

C. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent hydrolysis to HCl.

  • Trap: If heating is required, attach an acid scrubber (base trap) to the condenser outlet to neutralize any evolved HCl gas.

Emergency Response & Spills

Critical Note: Do not use paper towels for large spills of allylic chlorides; the high surface area can increase evaporation of lachrymatory vapors.

Spill Cleanup Workflow
  • Evacuate & Ventilate: If the spill is outside the hood (>5 mL), evacuate the lab immediately. Allow vapors to clear via the ventilation system.

  • PPE Up: Don Silver Shield gloves, goggles, and a respirator (organic vapor cartridge) if re-entering.

  • Contain: Use Vermiculite or Sand to dike and absorb the liquid.[3]

  • Neutralize: Treat the absorbed material with a dilute solution of 5% Sodium Thiosulfate or Sodium Bicarbonate to quench the alkylating potential (optional, but recommended for safety before disposal).

  • Collect: Scoop into a jar, label as "Halogenated Hazardous Waste + Debris," and seal tightly.

Visualization: Spill Response Matrix

Spill_Response Spill Spill Detected Location Location? Spill->Location InsideHood Inside Fume Hood Location->InsideHood OutsideHood Outside Fume Hood Location->OutsideHood Absorb Absorb with Vermiculite InsideHood->Absorb Volume Volume > 5mL? OutsideHood->Volume Evacuate EVACUATE LAB Alert EHS Volume->Evacuate Yes Volume->Absorb No (Small) Neutralize Treat with 5% NaHCO3 Absorb->Neutralize Waste Seal in Halogenated Waste Neutralize->Waste

Figure 2: Decision matrix for spill response based on location and volume.

Waste Disposal Protocol

Waste Category: Halogenated Organic Waste [3]

  • Segregation: Never mix with non-halogenated solvents (e.g., Acetone, Methanol) if the facility incinerates them separately. High chlorine content requires specific scrubbers during incineration.

  • Quenching (Recommended): Before disposal, small amounts of residue can be quenched by stirring with aqueous NaOH or Sodium Thiosulfate overnight to destroy the alkylating chloride groups.

  • Labeling:

    • Chemical Name: this compound

    • Hazards: Toxic, Corrosive, Lachrymator.

    • Constituents: List any solvents (e.g., "in Dichloromethane").

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Allyl Chloride. (Used for functional group hazard extrapolation).

  • PubChem. (n.d.). Compound Summary: Benzyl Chloride.[4] (Used for lachrymator/corrosive extrapolation).

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. (Basis for Silver Shield recommendation).

Sources

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